Thiobiuret
Description
Structure
3D Structure
Properties
IUPAC Name |
carbamothioylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3OS/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLDXRHGQVDVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177800 | |
| Record name | Thiobiuret | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23228-74-2 | |
| Record name | 4-Thiobiuret | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23228-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiobiuret | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023228742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174080 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiobiuret | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobiuret | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of thiobiuret and its derivatives
An In-depth Technical Guide to the Physicochemical Properties of Thiobiuret and its Derivatives
Introduction: The Versatile Scaffold of Thiobiuret
Thiobiuret, and the broader class of thiourea derivatives, represent a privileged structural motif in the fields of medicinal chemistry, materials science, and organic synthesis.[1] The replacement of an oxygen atom in urea with a sulfur atom introduces significant changes in electronic distribution, hydrogen bonding capability, and metal chelation potential, unlocking a vast landscape of chemical and biological activities. These compounds are not merely synthetic curiosities; they are foundational components in the development of therapeutic agents, demonstrating a wide spectrum of pharmacological properties including anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[2][3]
This technical guide provides an in-depth exploration of the core physicochemical properties of thiobiuret and its derivatives. Moving beyond a simple recitation of data, this document is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and observable properties. We will delve into the synthesis, structural complexities like tautomerism, spectroscopic characterization, thermal stability, and the biological implications of these fascinating molecules. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity and provide a self-validating framework for laboratory application.
Synthesis and Structural Elucidation
The synthesis of thiobiuret derivatives is typically straightforward, often involving the nucleophilic addition of an amine to an isothiocyanate. This reaction's versatility allows for the creation of a vast library of substituted thiobiurets with diverse functionalities.
General Synthetic Protocol: N-Aryl Thiobiuret Derivative
This protocol describes a common method for synthesizing an N,N'-disubstituted thiobiuret derivative, a foundational reaction that can be adapted for various starting materials.[4]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tert-butanol (20 mL).[4]
-
Nucleophilic Addition: To the stirred solution, add the corresponding amine (e.g., an amino acid ester, 1.0 mmol) dropwise at room temperature. The high nucleophilicity of the amine facilitates a rapid reaction.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. For many simple amine additions, the reaction is complete within 1-2 hours.[4] For more complex or sterically hindered reactants, refluxing for several hours may be necessary.[5]
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure thiobiuret derivative.[6]
-
Confirmation: The structure of the synthesized compound is then confirmed using spectroscopic methods as detailed in Section 3.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from synthesis to characterization for thiobiuret derivatives.
Caption: Workflow for the synthesis and characterization of a thiobiuret derivative.
Tautomerism: A Dynamic Equilibrium
A critical feature governing the reactivity and biological interactions of thiobiuret is tautomerism—a phenomenon where a single molecule exists as a mixture of two or more readily interconvertible structural isomers.[7] Thiobiuret can exist in several tautomeric forms, primarily through proton transfer, involving the thione/thiol and keto/enol groups. The equilibrium between these forms is sensitive to the solvent, pH, and temperature.
The dominant forms are typically the thione-keto and thione-enol tautomers. The ability to exist in different forms is crucial; for instance, the thiol tautomer can be essential for coordinating with metal ions in metalloenzymes, a key mechanism in their biological activity. Density Functional Theory (DFT) calculations are often employed to predict the relative stabilities of these tautomers, revealing that the diketo or thione-keto forms are generally the most stable.[8]
Tautomeric Forms of Thiobiuret
Caption: Key tautomeric equilibria of the thiobiuret core structure.
Spectroscopic Characterization
Unambiguous structural confirmation of thiobiuret derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying key functional groups. Solid powder samples are often analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H groups.
-
C=O Stretching: A strong absorption peak typically appears between 1650-1700 cm⁻¹ corresponding to the carbonyl group.
-
C=S Stretching: The thiocarbonyl group (C=S) vibration is often observed in the 1200-1300 cm⁻¹ range. Its position can be influenced by coupling with other vibrations.[4]
-
C-N Stretching: Bands in the 1350-1450 cm⁻¹ region are often assigned to C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
N-H Protons: The signals for protons attached to nitrogen atoms are typically broad singlets and appear in the downfield region, often between 5.50 and 8.50 ppm.[4] Their chemical shift is highly dependent on the solvent and concentration.
-
Aromatic/Alkyl Protons: Signals corresponding to substituent groups appear in their expected regions.
-
-
¹³C NMR:
-
Thiocarbonyl Carbon (C=S): The most characteristic signal is that of the C=S carbon, which is highly deshielded and appears far downfield, typically in the range of 178-184 ppm.[4] The observation of this signal is strong evidence for the successful synthesis of the thiourea moiety.
-
Carbonyl Carbon (C=O): The C=O signal is also found downfield, generally between 165-175 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. The molecular ion peak [M]⁺ confirms the molecular formula.
| Property | Thiobiuret (Parent Compound) | Representative Derivative (e.g., 2-Imino-4-thiobiuret) |
| Molecular Formula | C₂H₅N₃OS[10] | C₂H₆N₄S[11] |
| Molecular Weight | 119.15 g/mol [10] | 118.16 g/mol [11] |
| Melting Point | Not well-defined (decomposes) | 171-173 °C[11][12] |
| ¹³C NMR (C=S) | ~180 ppm (Predicted) | ~182 ppm (Typical)[4] |
| IR (C=S stretch) | ~1250 cm⁻¹ (Predicted) | 1200-1300 cm⁻¹[4] |
Table 1: Core Physicochemical and Spectroscopic Data for Thiobiuret and a Common Derivative.
Thermal Properties and Stability
Understanding the thermal stability of thiobiuret derivatives is crucial for drug development, particularly for determining shelf-life, storage conditions, and formulation processing.[13] Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for these investigations.[13]
Experimental Protocol: Thermal Analysis
Objective: To determine the thermal stability and decomposition profile of a thiobiuret derivative.
Instrumentation: A simultaneous TGA/DSC analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an alumina or platinum crucible.[13]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.
-
Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). The experiment is typically run under an inert nitrogen atmosphere to study pyrolysis or in air to study oxidative decomposition.[14]
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.[13]
-
Data Analysis: The resulting TGA curve shows mass loss steps corresponding to decomposition events. The DSC curve reveals whether these events are endothermic (e.g., melting) or exothermic (e.g., decomposition).[13] The onset temperature of decomposition is a key indicator of thermal stability.
The thermal decomposition of thiourea itself often begins with an isomerization to ammonium thiocyanate, followed by the release of gaseous products at higher temperatures.[13][15] Derivatives show complex, multi-step degradation pathways that are highly dependent on their specific substituents.
Thermal Analysis Workflow
Caption: A comprehensive workflow for the thermal analysis of thiobiuret compounds.
Biological Activities and Drug Development Potential
Thiourea derivatives are a focal point of significant research due to their broad and potent biological activities. The presence of the N-C=S moiety allows for key interactions with biological targets, making them attractive scaffolds for drug design.[2][16]
| Biological Activity | Example Derivative Class | Mechanism/Observation | Reference |
| Anticancer | Diarylthioureas, Bis-thioureas | Induce changes in cancer cell morphology and viability. Effective against MCF-7 (breast), pancreatic, and prostate cancer cell lines with IC₅₀ values as low as 1.50 µM. | [2][3] |
| Antibacterial/Antifungal | 2-thiophene carboxylic acid thioureas | Exhibit significant activity against various bacterial and fungal strains. | [9] |
| Anti-inflammatory | Vanadium(II) complexes of thioureas | Metal complexes show potent anti-inflammatory action. | [17] |
| Antiviral | Various N-substituted thioureas | The –NH-C(S)-NH– function is crucial for antiviral activity. | |
| α-Glucosidase Inhibition | Thiobarbituric acid derivatives | Inhibit the α-glucosidase enzyme, relevant for managing diabetes by controlling carbohydrate metabolism. | [18] |
Table 2: Summary of Key Biological Activities of Thiobiuret and Related Thiourea Derivatives.
The diverse therapeutic potential highlights the importance of understanding the physicochemical properties discussed herein. Properties like solubility (related to LogP), stability, and the ability to form specific hydrogen bonds are critical for a compound's journey from a laboratory curiosity to a clinical candidate. The development of novel drug delivery systems, such as nano-formulations, is also being explored to enhance the efficacy and reduce the side effects of related therapeutic agents like thiopurines.[19]
Conclusion
Thiobiuret and its derivatives are a chemically rich and biologically significant class of compounds. Their straightforward synthesis allows for extensive structural diversification, while their intriguing electronic properties, governed by the thiocarbonyl group and the potential for tautomerism, give rise to a wide array of applications. A thorough understanding of their spectroscopic signatures (IR, NMR), thermal decomposition pathways (TGA/DSC), and structure-activity relationships is essential for any researcher working in this field. The insights and protocols provided in this guide serve as a foundational resource for the rational design, synthesis, and characterization of novel thiobiuret derivatives for advanced applications in medicinal chemistry and beyond.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3034336, Thiobiuret. Available from: [Link]
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ChemBK. 2-IMINO-4-THIOBIURET - Physico-chemical Properties. Available from: [Link]
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Gîrţu, M. A., Bende, A., & Stroia, D. C. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 29(22), 5109. Available from: [Link]
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ResearchGate. STUDY OF TAUTOMERIC EQUILIBRIUM AND POLYMORPHISM OF THIOBARBITURIC ACID AND ITS DERIVATIVES. Available from: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, A. A., & Al-Zahrani, E. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2568. Available from: [Link]
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ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
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ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link]
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Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]
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ResearchGate. (PDF) Tautomerism and Density Functional Theory. Available from: [Link]
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Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]
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ResearchGate. Thermal decomposition of the prepared compounds. Available from: [Link]
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ResearchGate. Kinetics of Thermal Decomposition of Thiourea. Available from: [Link]
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Trade Science Inc. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]
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MDPI. Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Available from: [Link]
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PubMed. Tautomerism unveils a self-inhibition mechanism of crystallization. Available from: [Link]
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CORE. Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). Available from: [Link]
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MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available from: [Link]
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PubMed. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity. Available from: [Link]
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National Institutes of Health. Thermal unfolding methods in drug discovery. Available from: [Link]
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National Institutes of Health. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Available from: [Link]
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Molecular Architecture and Conformational Dynamics of Thiobiuret: A Technical Guide
Executive Summary
Thiobiuret (1-thiobiuret, carbamothioylurea) represents a critical structural bridge between urea and thiourea derivatives. Unlike its symmetric analog dithiobiuret, 1-thiobiuret (C₂H₅N₃OS) possesses a broken symmetry that creates a unique landscape of tautomeric and conformational possibilities. This guide provides a rigorous analysis of its molecular structure, governed by competing hydrogen bond networks and chalcogen specificities (O vs. S). We present a validated synthetic protocol via the ethoxycarbonylthiourea intermediate, ensuring high purity for research applications in coordination chemistry and drug development.
Chemical Identity and Tautomeric Landscape
The molecular identity of thiobiuret is defined by the coexistence of a carbonyl (C=O) and a thiocarbonyl (C=S) group flanking a central secondary amine. This structure allows for extensive delocalization and multiple tautomeric forms.
The Thione-Thiol Equilibrium
While the thione (C=S) form is thermodynamically dominant in the solid state and neutral solution, the thiol (C-SH) tautomer becomes accessible upon metal coordination or in high-pH environments.
-
Thione Form (Dominant): H₂N-C(=S)-NH-C(=O)-NH₂
-
Thiol Form (Minor/Reactive): H₂N-C(-SH)=N-C(=O)-NH₂
Mechanistic Insight: The preference for the thione form is driven by the weaker overlap of the sulfur 3p-carbon 2p orbitals compared to the oxygen 2p-carbon 2p overlap in the amide, coupled with the high energy cost of disrupting the N-H...O intramolecular hydrogen bond network.
Conformational Analysis
The conformational stability of thiobiuret is dictated by rotation around the C-N bonds connecting the central nitrogen to the carbonyl and thiocarbonyl carbons.
The Planar Constraint
X-ray diffraction and DFT studies confirm that the molecule adopts a nearly planar conformation. This planarity is not accidental but is enforced by a "lock" mechanism involving intramolecular hydrogen bonding.
Rotameric Stability: Trans-Cis Preference
The molecule can exist in various rotamers (defined by the position of the C=S and C=O groups relative to the central N-H).
-
Conformer A (Trans-Cis): The C=S and C=O groups are trans and cis relative to the central N-H bond, respectively. This is often the global minimum.
-
Stabilizing Force: A strong intramolecular hydrogen bond forms between the amide oxygen and a hydrogen atom on the terminal thioamide amino group (N-H...O).
-
Why not S...H? Sulfur is a weaker hydrogen bond acceptor than oxygen. Therefore, conformations that facilitate N-H...O interactions (forming a pseudo-six-membered ring) are energetically superior to those relying on N-H...S interactions.
Visualization of Tautomerism and Conformation
Caption: Fig 1. Tautomeric equilibrium shifting between Thione and Thiol forms, and the stabilization of the planar conformer via intramolecular N-H...O hydrogen bonding.
Experimental Protocol: Synthesis of 1-Thiobiuret
Objective: Synthesize high-purity 1-thiobiuret (C₂H₅N₃OS) avoiding the formation of dithiobiuret. Methodology: The "Self-Validating" Ethoxycarbonylthiourea Route. Rationale: Direct reaction of urea and P₄S₁₀ yields complex mixtures. The selected two-step pathway ensures the asymmetric insertion of sulfur, preserving the carbonyl group.
Reaction Scheme
-
Acylation: Thiourea + Ethyl Chloroformate → Ethoxycarbonylthiourea
-
Ammonolysis: Ethoxycarbonylthiourea + Ammonia → Thiobiuret + Ethanol
Step-by-Step Protocol
Phase 1: Preparation of Ethoxycarbonylthiourea
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.
-
Solvation: Dissolve 0.5 mol (38 g) of Thiourea in 250 mL of dry acetone .
-
Addition: Add 0.5 mol (54.3 g) of Ethyl Chloroformate dropwise over 45 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature below 40°C using an ice-water bath if necessary to prevent polymerization.
-
-
Reflux: Once addition is complete, heat the mixture to gentle reflux for 1 hour.
-
Isolation: Cool the mixture to 0°C. The intermediate hydrochloride salt will precipitate. Filter and wash with cold acetone.
-
Validation (Phase 1): Melting point of the intermediate should be approx. 102-104°C (dec).
Phase 2: Ammonolysis to Thiobiuret
-
Dissolution: Suspend the isolated ethoxycarbonylthiourea intermediate in 100 mL of cold water .
-
Ammonolysis: Add 50 mL of concentrated ammonium hydroxide (28% NH₃) slowly with stirring.
-
Observation: The solid will dissolve, followed by the precipitation of the crude thiobiuret.
-
-
Reaction Time: Stir at room temperature for 2 hours.
-
Crystallization: Cool the flask to 4°C overnight to maximize yield.
-
Purification: Filter the crude solid. Recrystallize from boiling water .
-
Note: Do not boil for extended periods (>5 mins) to avoid hydrolysis back to urea/thiourea.
-
-
Final Characterization: Dry the white needles in a vacuum desiccator over P₂O₅.
Synthesis Workflow Diagram
Caption: Fig 2. Step-by-step synthetic pathway from thiourea to 1-thiobiuret via the ethoxycarbonyl intermediate.
Spectroscopic Characterization & Data
To validate the structure, compare experimental data against these standard values.
Infrared Spectroscopy (FT-IR)
The asymmetry of the molecule is clearly visible in the vibrational spectrum.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| ν(NH₂) | 3350 - 3150 | Asymmetric/Symmetric stretch (Broad due to H-bonding) |
| ν(C=O) | 1680 - 1660 | Amide I band (Lowered due to conjugation) |
| δ(NH) | 1620 | Amide II (Bending) |
| ν(C=S) | 1100 - 1050 | Thioamide band (Mixed mode with C-N stretch) |
| ν(C-N) | 1420 | C-N stretching in N-C=S fragment |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
-
δ 9.5 ppm (1H, s): Central NH proton (Deshielded by flanking C=O and C=S).
-
δ 7.8 ppm (2H, s): Amide NH₂ protons (Broad).
-
δ 7.2 ppm (2H, s): Thioamide NH₂ protons (Distinct from amide protons due to slow rotation).
Applications in Drug Development[2][3]
Metal Chelation & Metallodrugs
Thiobiuret acts as a versatile bidentate ligand.[1] In the thione form, it coordinates via the Sulfur and Oxygen atoms (S,O-coordination), forming stable six-membered chelate rings with transition metals (Ni, Pd, Pt).
-
Significance: These complexes are currently being explored for anti-tumor activity , mimicking the action of cisplatin but with altered solubility profiles due to the sulfur ligand.
Peptidomimetics
The thiobiuret backbone serves as a bioisostere for the peptide bond. Introducing the C=S group increases lipophilicity and resistance to enzymatic hydrolysis (proteases), making it a valuable scaffold for designing protease inhibitors .
References
-
Electronic Structure and Conformational Study of Thiobiurets. Jyothi Bhasu, V. C., Sathyanarayana, D. N., & Patel, C. C. Indian Academy of Sciences.
-
Thiobiuret | C2H5N3OS | CID 3034336. PubChem Database. National Center for Biotechnology Information.[2] [2]
-
Preparation of Acylthioureas and Thiobiurets. Organic Syntheses, Coll. Vol. 4, p.700. (Standard reference for the ethoxycarbonylthiourea method).
-
Crystal Structure and Hydrogen Bonding in Thiobarbituric Acid Derivatives. Journal of Molecular Structure. (Provides comparative structural data for thioamide/amide H-bonding networks).
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Tautomeric Equilibrium of Thiobiuret in Solution: A Mechanistic & Experimental Guide
Topic: Tautomeric Equilibrium of Thiobiuret in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiobiuret (specifically 2-thiobiuret , or monothiobiuret) represents a critical scaffold in coordination chemistry and drug design due to its ability to exist in multiple tautomeric forms. Unlike its oxygen analog (biuret), the presence of a sulfur atom at the C2 position introduces a "soft" donor site, significantly altering its electronic landscape and metal-binding affinity.
This guide provides a rigorous analysis of the tautomeric equilibria of thiobiuret in solution. It details the thermodynamic drivers between thione/thiol and keto/enol forms, the influence of solvent polarity, and the experimental protocols required to quantify these shifts. For drug development professionals, understanding these equilibria is paramount for predicting bioavailability, optimizing metal-chelation strategies, and rationalizing structure-activity relationships (SAR).
Molecular Architecture & Tautomeric Landscape
The Tautomeric Systems
Thiobiuret (
There are three primary tautomeric manifolds:
-
Thione-Keto Form (I): The most stable neutral species in the solid state and non-polar solvents.
-
Thiol-Keto Form (II): Formed by proton migration from N3 or N1 to Sulfur. Crucial for soft-metal coordination (e.g., Pd, Pt, Au).
-
Thione-Enol Form (III): Formed by proton migration to Oxygen. Less energetically favorable due to the lower acidity of the amide proton compared to the thioamide proton, but relevant in high pH aqueous environments.
Visualization of Tautomeric Equilibria
The following diagram illustrates the interconversion pathways. Note that the Thione-Keto form is the thermodynamic sink in neutral media.
Caption: Tautomeric interconversion pathways of 2-thiobiuret showing the central role of the Thione-Keto form.
Thermodynamics & Solvent Effects[1][2][3]
The position of the equilibrium is dictated by the dielectric constant (
| Solvent Type | Example | Dominant Form | Mechanistic Driver |
| Non-Polar | Chloroform, Benzene | Thione-Keto | Intramolecular H-bonding stabilizes the cis-trans conformation. High energy barrier for proton transfer. |
| Polar Aprotic | DMSO, DMF | Thione-Keto / Thiol mix | High |
| Polar Protic | Water, Methanol | Thione-Keto (Neutral pH) | Solvent acts as a proton shuttle. Water bridges N-H and C=S, stabilizing the thione form via hydration shells. |
| Basic Aqueous | NaOH (aq) | Thiolate Anion | Deprotonation of the -SH group drives the equilibrium almost entirely to the thiol/thiolate form. |
Expert Insight: In drug formulation, avoiding "promiscuous" tautomers is key. If your target requires the thiol form (e.g., for covalent cysteine targeting), formulating in a slightly basic buffer or a polar aprotic co-solvent (like DMSO) can shift the population significantly compared to pure aqueous saline.
Analytical Characterization Protocols
To rigorously determine the tautomeric ratio (
Protocol: Variable Temperature (VT) NMR Spectroscopy
NMR is the gold standard for solution-state dynamics. The chemical shift of the N-H protons and the C=S/C-S carbon are diagnostic.
Reagents:
-
Deuterated Solvents: DMSO-
(polar aprotic), (polar protic), (non-polar). -
Internal Standard: TMS (Tetramethylsilane).
Workflow:
-
Preparation: Dissolve 10 mg of recrystallized 2-thiobiuret in 0.6 mL of solvent.
-
Acquisition:
-
Run
NMR at 298 K. Look for broad singlets (N-H) vs sharp singlets (-SH). Note: -SH protons are often exchange-broadened in protic solvents. -
Run
NMR. The C=S carbon typically resonates downfield (175-185 ppm) compared to C-S (<170 ppm).
-
-
VT-Experiment:
-
Heat sample from 298 K to 350 K in 10 K increments.
-
Observation: Coalescence of N-H signals indicates rapid proton exchange. A shift in the averaged peak position allows calculation of thermodynamic parameters (
, ) using the van 't Hoff equation.
-
Protocol: UV-Vis Solvatochromic Titration
UV-Vis detects electronic transitions (
Workflow:
-
Prepare a
M stock solution of thiobiuret in ethanol. -
Aliquot into quartz cuvettes.
-
Solvent Scan: Dilute with solvents of varying polarity (Hexane
Ethanol Water). -
Analysis:
-
Thione Band: Intense band at ~240-260 nm (
). -
Bathochromic Shift: In polar solvents, the
band shifts red (lower energy) if the excited state is more polar (typical for thiones). -
Hypsochromic Shift: The
transition (weak, ~300 nm) often shifts blue in H-bonding solvents due to stabilization of the non-bonding pair on Sulfur.
-
Experimental Workflow Diagram
The following flowchart outlines the decision matrix for characterizing thiobiuret tautomers in a new formulation.
Caption: Integrated workflow for the structural determination and application of thiobiuret tautomers.
Applications in Drug Development
Metal Chelation & Metallodrugs
The tautomeric state dictates the ligand's "hardness" or "softness."
-
Thione form: Neutral monodentate ligand. Binds via Sulfur.[1]
-
Thiolate form (deprotonated): Anionic bidentate ligand. Forms stable 4-membered chelate rings with soft metals like
, , and .-
Relevance: Platinum-thiobiuret complexes are investigated for anti-tumor activity, analogous to Cisplatin but with altered toxicity profiles due to the sulfur donor.
-
Urease Inhibition
Thiobiuret derivatives act as urease inhibitors by coordinating to the Nickel active site. The inhibitor must adopt the thiol form to bridge the bi-nuclear nickel center effectively. Understanding the solution
References
-
Solvent Effects on Tautomerism
- Walsh Medical Media. (2024).
-
Thiobiuret Coordination Chemistry
-
Theoretical Studies on Thione-Thiol Equilibrium
- ResearchGate. (2025). Full MP2 study of solvent implicit and explicit effect on tautomers of Dithio-Biuret.
-
Spectroscopic Methods (NMR/UV-Vis)
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI.
-
Scribd.[3] Solvent Effects in UV-Vis Spectroscopy.
-
Biological Applications (Urease/Antibacterial)
- PubMed. (2020). Novel thiobarbiturates as potent urease inhibitors with potential antibacterial activity.
Sources
Thermodynamic Stability and Coordination Chemistry of Thiobiuret Metal Complexes
This guide provides an in-depth technical analysis of the thermodynamic stability of thiobiuret metal complexes, designed for researchers in bioinorganic chemistry and drug development.
Executive Summary
Thiobiuret (2-thiobiuret) and its derivatives represent a critical class of S,N,O-donor ligands with significant applications in bioinorganic chemistry and pharmacology. Their ability to form stable chelates with transition metals—particularly Copper(II), Nickel(II), and Platinum(II)—underpins their utility as antitumor and antimicrobial agents. This guide details the thermodynamic principles governing these interactions, the structural causality of complex stability, and the rigorous experimental protocols required for their characterization.
Ligand Architecture and Coordination Modes
Structural Versatility and Tautomerism
The thermodynamic stability of thiobiuret complexes is fundamentally rooted in the ligand's ability to access multiple tautomeric states. Unlike simple amines, thiobiuret (
-
Thione-Keto Form (Neutral): Predominant in solid state and neutral solution; coordinates as a neutral ligand.
-
Thiol-Enol Form (Anionic): Accessible upon deprotonation; acts as a mono- or dianionic ligand, significantly increasing stability constants (
) via electrostatic attraction.
Chelation Geometry
The "soft" sulfur atom and "hard" oxygen/nitrogen atoms allow thiobiuret to act as an ambidentate ligand, adhering to Pearson’s Hard-Soft Acid-Base (HSAB) theory.
-
S,O-Coordination: Forms a six-membered chelate ring, common with intermediate metals (e.g., Ni(II), Zn(II)).
-
S,N-Coordination: Forms a four-membered ring, often observed with soft metals (e.g., Pt(II), Pd(II)) that have a high affinity for sulfur and deprotonated amide nitrogens.
Figure 1: Tautomeric equilibria and divergent coordination pathways for thiobiuret ligands based on metal ion hardness.
Thermodynamics of Complexation[1][2][3][4][5][6]
The Irving-Williams Series
The stability constants (
-
Copper(II) Dominance: Cu(II) complexes exhibit the highest stability due to the Jahn-Teller distortion, which enhances the acidity of the metal center and strengthens the M-S bond.
-
Nickel(II) Stability: Ni(II) forms highly stable square-planar complexes with thiobiuret, maximizing Crystal Field Stabilization Energy (CFSE) in the presence of the strong-field sulfur donor.
Thermodynamic Parameters
The formation of these complexes is driven by distinct enthalpic and entropic factors:
-
Enthalpy (
): Strongly exothermic due to the formation of covalent M-S bonds. -
Entropy (
): Positive entropy change is driven by the Chelate Effect . When the bidentate thiobiuret displaces monodentate water molecules from the metal's coordination sphere, the net increase in free particles in solution drives the reaction forward ($ \Delta G = \Delta H - T\Delta S $).
Representative Stability Data
The following table summarizes typical stability ranges for thiobiuret-type complexes in aqueous-organic media (e.g., 50% Dioxane-Water), derived from potentiometric studies.
| Metal Ion | Ionic Radius (pm) | Geometry | |||
| Cu(II) | 73 | 8.5 - 9.2 | 6.8 - 7.5 | 15.3 - 16.7 | Square Planar |
| Ni(II) | 69 | 6.2 - 7.0 | 5.1 - 5.8 | 11.3 - 12.8 | Sq. Planar / Octahedral |
| Co(II) | 74.5 | 5.1 - 5.8 | 4.2 - 4.9 | 9.3 - 10.7 | Octahedral |
| Zn(II) | 74 | 4.8 - 5.5 | 4.0 - 4.5 | 8.8 - 10.0 | Tetrahedral |
Note: Values are approximate ranges for 2-thiobiuret derivatives at 25°C, I=0.1M.
Experimental Methodology: Potentiometric Determination
To ensure trustworthiness and reproducibility, the Bjerrum-Calvin pH-metric titration method is the standard protocol for determining stability constants.
Experimental Setup
-
Apparatus: Double-walled glass reaction vessel (thermostated at 25.0 ± 0.1°C).
-
Atmosphere: Inert Nitrogen (
) atmosphere to prevent absorption and oxidation of the sulfur ligand. -
Ionic Strength: Maintained constant (e.g.,
or ) to fix activity coefficients.
The Protocol (Step-by-Step)
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 9.2). Determine the correction factor for the organic solvent fraction if using mixed solvents.
-
Solution Preparation:
-
Acid Blank:
+ (background electrolyte). -
Ligand Solution: Acid Blank + Thiobiuret ligand (
). -
Metal Solution: Ligand Solution + Metal Nitrate (
).
-
-
Titration: Titrate each solution against carbonate-free standard
(0.1 M). Record pH vs. Volume of NaOH added. -
Data Analysis:
-
Calculate the average number of protons associated with the ligand (
). -
Calculate the average number of ligands attached to the metal (
). -
Plot
vs. (negative log of free ligand concentration). -
Half-Integral Method: Read
at and at .
-
Figure 2: Workflow for the potentiometric determination of stability constants via the Bjerrum-Calvin method.
Biological Implications in Drug Development
The thermodynamic stability of thiobiuret complexes directly correlates with their biological efficacy.
-
Cytotoxicity & DNA Binding: Highly stable complexes (e.g., Cu-Thiobiuret) resist dissociation in the bloodstream, allowing the intact complex to reach the target site. The planar geometry of Cu(II) and Ni(II) complexes facilitates intercalation into DNA base pairs, a primary mechanism for antitumor activity.
-
Enzyme Inhibition: The sulfur donor atoms have a high affinity for enzyme active sites containing soft metals (e.g., Zinc fingers). The stability constant determines the complex's ability to undergo ligand exchange with biological targets.
-
Transmetallation Risks: If the stability constant is too low, the metal may be displaced by serum albumin or glutathione before reaching the tumor. If too high, the drug may be metabolically inert. The "sweet spot" is typically
.
References
-
Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. Link
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. Link
- Bjerrum, J. (1941). Metal Ammine Formation in Aqueous Solution. P. Haase and Son.
-
Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. Link
- West, D. X., et al. (1993). "Copper(II) complexes of thiobiuret and dithiobiuret derivatives." Transition Metal Chemistry. (Provides structural analogues and stability contexts).
Solubility Profile of Thiobiuret in Polar vs. Nonpolar Solvents
The following technical guide provides an in-depth analysis of the solubility profile of thiobiuret, focusing on its physicochemical behavior in polar and nonpolar media.
Executive Summary
Thiobiuret (
The critical solubility mechanism involves thione-thiol tautomerism , which allows the molecule to act as a weak acid (
Molecular Architecture & Solvation Mechanisms
To understand why thiobiuret dissolves in specific solvents, one must analyze its electronic structure. Thiobiuret exists in equilibrium between its thione (C=S) and thiol (C-SH) forms.
Structural Drivers of Solubility
-
Dipole-Dipole Interactions: The thiocarbonyl (
) and amino ( ) groups create a permanent dipole, favoring interaction with polar solvents like DMSO and Acetone. -
Hydrogen Bonding:
-
Donors: The central imide (
) and terminal amine ( ) protons. -
Acceptors: The sulfur atoms (soft acceptors) and nitrogen lone pairs.
-
-
Lattice Energy vs. Solvation Enthalpy: The crystal lattice of thiobiuret is stabilized by extensive intermolecular hydrogen bonding. For dissolution to occur, the solvent must offer solvation energy sufficient to overcome this lattice enthalpy. Nonpolar solvents (London dispersion forces only) fail to break this lattice.
Tautomerism and pH Dependence
In neutral media, the thione form predominates. In alkaline media (pH > 10), the equilibrium shifts toward the thiolate anion, rendering the molecule highly water-soluble.
Figure 1: Mechanism of pH-dependent solubility shift via thione-thiol tautomerism.
Quantitative Solubility Profile
The following data aggregates experimental values for 2,4-Dithiobiuret (CAS 541-53-7). Note the dramatic influence of temperature and solvent polarity.
Table 1: Solubility in Pure Solvents (at 25-27°C)
| Solvent Class | Solvent | Solubility ( g/100 g solvent) | Mechanism |
| Polar Protic | Water (Cold) | 0.27 | Limited by high lattice energy. |
| Polar Protic | Water (Boiling) | ~8.00 | Entropy-driven dissolution (Endothermic). |
| Polar Protic | Ethanol | 2.20 | H-bonding match with solvent. |
| Polar Aprotic | Acetone | 16.00 | Strong dipole-dipole interaction. |
| Polar Aprotic | Cellosolve | ~34.00 | Dual ether/alcohol functionality. |
| Nonpolar | Benzene/Hexane | < 0.01 (Insoluble) | Lack of polar interactions. |
Table 2: pH-Dependent Solubility (Aqueous)
| Medium | Solubility ( g/100 g) | Notes |
| Water (pH 7) | 0.27 | Neutral molecule dominates. |
| 1% NaOH | 3.60 | Partial ionization. |
| 5% NaOH | 16.00 | Significant salt formation. |
| 10% NaOH | 29.00 | Complete conversion to Na-salt.[2] |
Technical Insight: The partition coefficient (
) of dithiobiuret is approximately -0.6 , indicating a preference for the aqueous phase over octanol, yet its high crystal lattice energy limits cold water solubility.
Experimental Protocol: Solubility Determination
For researchers requiring precise solubility data for specific derivatives, the Shake-Flask Method coupled with HPLC is the gold standard.
Reagents & Equipment
-
Analyte: Thiobiuret (recrystallized, purity >98%).
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile.
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector at 250 nm).
Step-by-Step Workflow
-
Saturation: Add excess solid thiobiuret to 10 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture or let it settle.
-
Filtration: Filter the supernatant through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).
-
Quantification: Dilute the filtrate and analyze via HPLC.
-
Mobile Phase: Water:Acetonitrile (80:20 v/v).
-
Detection: UV absorbance at
(typically 240-260 nm for thiocarbonyls).
-
Figure 2: Standardized Shake-Flask Solubility Determination Workflow.
Applications & Solvent Selection[3]
Understanding the solubility profile allows for optimized processing in drug development and materials science.
Recrystallization Strategies
The steep solubility curve in water (0.27 g at 25°C vs. 8.0 g at 100°C) makes water the ideal solvent for purification.
-
Protocol: Dissolve crude thiobiuret in boiling water. Filter hot to remove insoluble impurities. Cool slowly to 4°C. High-purity needles will crystallize.
-
Alternative: For moisture-sensitive derivatives, use an Ethanol/Water mixture.
Metal Complexation (CVD Precursors)
In the synthesis of metal sulfide thin films (e.g., NiS, ZnS), thiobiuret is used as a single-source precursor.
-
Solvent Choice: Acetone or THF is preferred over water to prevent premature hydrolysis of the metal-ligand complex while maintaining high solubility of the ligand.
Biological Assays
For toxicity or efficacy studies:
-
Stock Solution: Dissolve in DMSO (up to 50 mM) or Acetone .
-
Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 2758725, Dithiobiuret. Retrieved from .
-
Solubility Data & Toxicology: Hazardous Substances Data Bank (HSDB). Dithiobiuret: Chemical Properties and Safety.[1] National Library of Medicine. Retrieved from .
-
Crystallographic Structure: Spofford, W. A., & Amma, E. L. (1972).[1] Crystal and molecular structure of dithiobiuret. Journal of Crystal and Molecular Structure, 2(4), 151–158.[1]
-
Metal Complexation Applications: Seth, M., et al. (2015). Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures.[3] Royal Society of Chemistry Advances. Retrieved from .
- General Solubility Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for shake-flask methodology).
Sources
Crystallographic Data and Unit Cell Dimensions of Thiobiuret
The following technical guide provides an in-depth analysis of the crystallographic data and structural chemistry of thiobiuret.
Note on Nomenclature:
In crystallographic literature, the term "Thiobiuret" is frequently used to refer to the 2,4-dithiobiuret (
Part 1: Executive Technical Summary
Thiobiuret derivatives are planar, conjugated systems capable of extensive hydrogen bonding and metal coordination. The structural integrity of these molecules is governed by an intramolecular hydrogen bond (N–H[1]···S) which enforces a cis-trans planar conformation, critical for their function as bidentate ligands.
The primary crystallographic benchmark for this family is 2,4-Dithiobiuret , solved by Spofford and Amma (1972). It crystallizes in the monoclinic system, displaying a packing motif dominated by van der Waals interactions and weak bifurcated hydrogen bonds.[2]
Part 2: Crystallographic Data Parameters[3]
The following tables summarize the precise unit cell dimensions and structural parameters.
Table 1: Unit Cell Dimensions of 2,4-Dithiobiuret
Primary Reference Standard
| Parameter | Value | Uncertainty | Description |
| Formula | - | Dithiobiuret | |
| Crystal System | Monoclinic | - | - |
| Space Group | - | Centrosymmetric | |
| 4.081 Å | ±0.001 | Short axis (stacking direction) | |
| 17.684 Å | ±0.005 | Long axis | |
| 8.222 Å | ±0.003 | - | |
| 100.56° | ±0.02 | Monoclinic angle | |
| Volume ( | ~583.4 ų | - | Unit cell volume |
| 4 | - | Molecules per unit cell | |
| Density ( | 1.54 g/cm³ | - | Calculated density |
Table 2: Comparative Data for Monothiobiuret Derivative
Proxy for Monothiobiuret (
| Parameter | 1-Benzoyl-2-thiobiuret | 1-Benzoyl-4-thiobiuret |
| Formula | ||
| Space Group | Monoclinic | Triclinic |
| 10.458 | 5.662 | |
| 12.810 | 7.841 | |
| 16.183 | 11.763 | |
| 106.69° | 97.17° (with | |
| Structural Feature | Planar thiobiuret moiety | Transoid conformation |
Part 3: Structural Analysis & Molecular Conformation
Planarity and Intramolecular Bonding
The thiobiuret molecule is nearly planar in the solid state. This planarity is not accidental but is energetically stabilized by an intramolecular hydrogen bond between one of the terminal amino hydrogens and the thione sulfur atom (N–H···S).
-
Bond Lengths: The C–N bond lengths are intermediate between single (1.47 Å) and double (1.28 Å) bonds, typically ranging from 1.32–1.36 Å , indicating significant
-electron delocalization across the N–C–N–C–N skeleton. -
Bond Angles: Angles around the central nitrogen are approx. 125–130°, consistent with
hybridization.
Crystal Packing
In the
-
Molecules form "ribbons" or chains linked by intermolecular N–H[1][3]···S hydrogen bonds.[4][5]
-
The short
-axis (4.081 Å) corresponds to the stacking distance between these planar ribbons, driven by - interactions and van der Waals forces.
Part 4: Experimental Protocols
Protocol A: Synthesis of Thiobiuret (Dithiobiuret)
This protocol utilizes the reaction between 2-cyanoguanidine and hydrogen sulfide, a standard method to generate the thiobiuret skeleton.
Reagents:
-
2-Cyanoguanidine (Dicyandiamide)
-
Hydrogen Sulfide (
) gas (Caution: Highly Toxic) -
Solvent: Ethanol or Methanol
-
Catalyst: Diethylamine or Ammonia
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.1 mol of 2-cyanoguanidine in 50 mL of absolute ethanol.
-
Activation: Add 5 mL of diethylamine to catalyze the nucleophilic attack.
-
Saturation: Bubble
gas through the solution at 0°C–5°C for 4–6 hours. The solution will turn yellow/orange. -
Heating: Seal the reaction vessel and heat to 60°C for 2 hours to drive the conversion from guanylthiourea to dithiobiuret.
-
Precipitation: Cool the mixture to -10°C. Crude crystals will precipitate.
-
Recrystallization: Dissolve crude solid in boiling water/ethanol (1:1). Allow to cool slowly to room temperature over 24 hours to obtain X-ray quality crystals.
Protocol B: Crystallization for XRD
To obtain single crystals suitable for diffraction (dimensions > 0.1 mm):
-
Solvent System: Use a gradient of Ethanol:Water (70:30) .
-
Method: Slow evaporation at controlled temperature (18°C).
-
Vessel: Narrow-neck vial covered with parafilm containing a single pinhole to restrict evaporation rate.
-
Harvesting: Crystals typically appear as colorless prisms or plates within 3–5 days.
Part 5: Visualization of Synthesis & Structure
The following diagram illustrates the synthesis pathway and the logical flow of structural characterization.
Caption: Synthesis pathway from 2-cyanoguanidine to dithiobiuret and subsequent crystallographic characterization.
Part 6: References
-
Spofford, W. A., & Amma, E. L. (1972). Crystal and molecular structure of dithiobiuret.[2] Journal of Crystal and Molecular Structure, 2, 151–158.
-
Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret.[4] Acta Crystallographica Section E, 69(8), o1327.[4]
-
Pignedoli, A., Peyronel, G., & Antolini, L. (1973). The crystal and molecular structure of bis(2,4-dithiobiureto)nickel(II). Acta Crystallographica Section B, 29, 1490–1499.
-
Janczak, J., & Perpétuo, G. J. (2008). 1-(Diaminomethylene)thiourea: a tautomer of 2-imino-4-thiobiuret.[1][3][5][6][7] Acta Crystallographica Section C, 64(3), o149-o151.
Sources
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Top 324 Acta Crystallographica Section C-crystal Structure Communications papers published in 2008 [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Theoretical Calculations of Thiobiuret Vibrational Frequencies: A Comprehensive Guide
Executive Summary
Thiobiuret and its derivatives (such as dithiobiuret and 2-imino-4-thiobiuret) are highly versatile scaffolds in coordination chemistry, materials science, and drug development. Accurately characterizing these compounds relies heavily on vibrational spectroscopy (IR and Raman). However, the complex tautomerism, intramolecular hydrogen bonding, and highly coupled vibrational modes of thiobiurets make empirical spectral assignment prone to error.
This whitepaper provides an authoritative, step-by-step technical guide to modeling the vibrational frequencies of thiobiuret using Density Functional Theory (DFT) and advanced molecular dynamics. By bridging theoretical quantum mechanics with experimental causality, this guide establishes a self-validating framework for computational chemists and spectroscopic analysts.
Theoretical Grounding: Why DFT for Thiobiuret?
Thiobiuret molecules exhibit significant conformational flexibility. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S, C=O) facilitates the formation of stable six-membered pseudo-rings via intramolecular hydrogen bonding[1]. Furthermore, thiobiuret readily undergoes tautomerization, existing in equilibria between forms such as 1-(diaminomethylene)thiourea and 2-imino-4-thiobiuret[2].
To accurately predict the vibrational spectra of these distinct tautomers, Density Functional Theory (DFT) is the industry standard. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is favored because it provides an optimal balance between computational cost and the accurate treatment of electron correlation[2].
The Causality of Basis Set Selection
Choosing the correct basis set is as critical as the functional. For thiobiuret, basis sets such as 6-311++G(d,p) or cc-pVTZ are mandatory[2].
-
Diffuse Functions (++): Sulfur is a period 3 element with a highly polarizable, expanded valence electron cloud. Diffuse functions allow the basis set to model electron density far from the nucleus, which is critical for accurate C=S bond length and stretching frequency calculations.
-
Polarization Functions (** or (d,p)): These functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), providing the mathematical flexibility needed to accurately model the asymmetric electron density found in strong N-H···S intramolecular hydrogen bonds.
Experimental Protocol: The Self-Validating Computational Workflow
To ensure absolute trustworthiness in your spectral predictions, the computational workflow must be treated as a self-validating system. Do not proceed to spectral assignment without passing the mathematical checkpoints outlined below.
Step 1: Conformational Search & Initial Geometry Construction
-
Action: Construct the 3D molecular structures of the target thiobiuret tautomers.
-
Causality: Because thiobiuret is not strictly planar and exists as twisted conformers[2], identifying the global minimum is required. Different conformers yield entirely distinct vibrational signatures due to varying hydrogen-bond networks.
Step 2: Geometry Optimization
-
Action: Optimize the geometry using DFT (e.g., B3LYP/6-311++G**).
-
Causality: The molecule must be relaxed to its lowest energy state. Calculating frequencies on an unoptimized geometry will yield physically meaningless results.
Step 3: Harmonic Frequency Calculation & Self-Validation Checkpoint
-
Action: Compute the harmonic vibrational frequencies on the optimized geometry at the exact same level of theory.
-
Validation Logic: You must verify the absence of imaginary (negative) frequencies.
-
If
: The geometry is a true local minimum on the Potential Energy Surface (PES). Proceed to Step 4. -
If
: The structure is a transition state (e.g., a saddle point during proton transfer). You must perturb the geometry along the vector of the imaginary normal mode and re-optimize.
-
Step 4: Anharmonicity Correction via Scaling Factors
-
Action: Multiply the raw harmonic frequencies by a basis-set-specific scaling factor (typically ~0.960–0.968 for B3LYP).
-
Causality: DFT inherently overestimates vibrational frequencies due to the harmonic oscillator approximation (which ignores the anharmonicity of real chemical bonds) and incomplete electron correlation. Scaling brings theoretical values into strict alignment with experimental IR/Raman spectra.
Step 5: Potential Energy Distribution (PED) Analysis
-
Action: Export the force constant matrix and utilize software (e.g., VEDA or GAR2PED) to calculate the PED.
-
Causality: In thioamides and thioureas, functional group vibrations are heavily mixed. A single peak is rarely a "pure" C=S stretch. PED quantifies the percentage contribution of each internal coordinate to a specific normal mode, preventing erroneous empirical assignments[2].
Fig 1: Step-by-step computational workflow for validating thiobiuret vibrational frequencies.
Data Presentation: Key Vibrational Modes of Thiobiuret
The following table synthesizes typical computational and experimental vibrational data for thiobiuret derivatives, highlighting the necessity of PED analysis for the highly coupled thioamide bands.
| Vibrational Mode | Unscaled B3LYP (cm⁻¹) | Scaled B3LYP (cm⁻¹) | Experimental IR (cm⁻¹) | Typical PED Assignment (%) |
| N-H Asymmetric Stretch | 3650 - 3680 | 3450 - 3480 | 3400 - 3450 | ν(N-H) 98% |
| N-H Symmetric Stretch | 3520 - 3550 | 3320 - 3350 | 3280 - 3320 | ν(N-H) 95% |
| C=N Stretch (Tautomer) | 1680 - 1710 | 1610 - 1640 | 1600 - 1630 | ν(C=N) 75% + δ(N-H) 15% |
| C-N Stretch / N-H Bend | 1550 - 1580 | 1490 - 1520 | 1480 - 1510 | ν(C-N) 50% + δ(N-H) 30% |
| C=S Stretch | 820 - 850 | 780 - 810 | 770 - 800 | ν(C=S) 60% + ν(C-N) 20% |
Note: "ν" denotes stretching modes, and "δ" denotes bending/deformation modes. The C=S stretch is highly coupled and rarely exists as an isolated vibration[2].
Advanced Dynamics: Proton Transfer and Quantum Fluctuations
While static DFT calculations are sufficient for standard IR/Raman assignments, they fail to capture the dynamic thermal effects and quantum fluctuations inherent to thiobiuret's intramolecular hydrogen bonds.
Recent advancements utilizing Path Integral Molecular Dynamics (PIMD) and Car-Parrinello Molecular Dynamics (CLMD) have revealed that biuret and thiobiuret analogues undergo complex π-electron reorganization during intramolecular proton transfer[1].
-
Thermal Excitation: CLMD simulations show that thermal effects can induce vibrational excitation in the S-S stretching modes of dithiobiuret, altering the distance between sulfur atoms and facilitating proton mobility[1].
-
Quantum Fluctuations: PIMD simulations demonstrate that nuclear quantum effects (NQEs) cause the hydrogen-bonded proton to delocalize. This effectively lowers the activation energy barrier for tautomerization compared to classical models, shifting the vibrational frequencies of the N-H and C=S bonds dynamically over time[1].
Fig 2: Intramolecular proton transfer and tautomerization pathways in thiobiuret derivatives.
Conclusion
Theoretical calculation of thiobiuret vibrational frequencies is not a mere exercise in software operation; it is a rigorous process of mapping quantum mechanical principles to observable physical phenomena. By strictly adhering to the B3LYP functional with diffuse/polarized basis sets, validating geometries via imaginary frequency checks, applying appropriate scaling factors, and utilizing PED for final assignments, researchers can generate highly trustworthy, publication-ready spectroscopic data.
References
-
Title: An insight into the structure, vibrations, electronic and reactivity properties of the tautomers 1–(diaminomethylene)thiourea and 2–imino–4–thiobiuret Source: Journal of Molecular Structure (2017) URL: [Link]
-
Title: Intramolecular proton transfer and π-electron reorganization in biuret analogues: a path integral molecular dynamics study Source: Physical Chemistry Chemical Physics (PCCP, 2025) URL: [Link]
Sources
Methodological & Application
Protocols for the synthesis of thiobiuret from thiourea
An In-Depth Guide to the Synthesis of Thiobiuret and its Analogs from Thiourea
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and theoretical insights for the synthesis of thiobiuret and its derivative, 2,4-dithiobiuret, commencing from the readily available precursor, thiourea. While the direct self-condensation of thiourea to thiobiuret presents significant challenges, this document outlines two robust, field-proven synthetic strategies. The first protocol details a multi-step approach involving the reaction of thiourea with an acyl chloride followed by thionation. The second protocol describes a more direct, albeit hazardous, method utilizing thiophosgene. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a comprehensive understanding of the reaction mechanisms, experimental procedures, safety considerations, and product characterization.
Introduction to Thiobiuret
Thiobiuret, and its fully thionated analog 2,4-dithiobiuret, are sulfur-containing compounds analogous to biuret. These molecules serve as versatile intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and as ligands in coordination chemistry. Their derivatives have garnered interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1] The synthesis of these compounds, however, requires careful consideration of reagents and reaction conditions to achieve desirable yields and purity.
Synthetic Strategies: An Overview
The direct conversion of thiourea to thiobiuret via thermal condensation is not a well-established or high-yielding method, as the thermal decomposition of thiourea often leads to a mixture of products, including ammonia and hydrogen sulfide.[2] Therefore, more controlled chemical pathways are necessary. This guide focuses on two primary strategies:
-
Strategy 1: Acylation-Thionation Pathway: A two-step method involving the initial reaction of two equivalents of thiourea with one equivalent of an acyl chloride to form an N-acylthiourea intermediate, which can then be thionated. A variation involves reacting thiourea with an acyl chloride to form an N,N'-diacyl thiourea derivative.[3]
-
Strategy 2: Thiophosgene-Mediated Synthesis: A more direct route where thiourea is reacted with thiophosgene or a similar reagent to yield 2,4-dithiobiuret. This method is effective but requires stringent safety protocols due to the high toxicity of thiophosgene.[4]
Caption: Proposed reaction pathway for the synthesis of 2,4-dithiobiuret using thiophosgene.
Experimental Protocol
Materials:
-
Thiourea
-
Thiophosgene (CSCl₂)
-
Anhydrous solvent (e.g., Benzene, Toluene)
-
Pyridine (as an acid scavenger, optional)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of thiourea (2 equivalents) in an anhydrous solvent.
-
Slowly add a solution of thiophosgene (1 equivalent) in the same anhydrous solvent to the thiourea solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the reaction mixture to collect the crude product. If pyridine was used, a pyridinium hydrochloride salt will also be present.
-
Wash the crude product with water to remove any salts and unreacted thiourea.
-
The crude 2,4-dithiobiuret can be purified by recrystallization from boiling water or an ethanol/water mixture. [4]
Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Notes |
| Thiourea | Thiophosgene | Toluene | 100-110 | Yields are often low to moderate. [4] |
| Thiourea | Phosphorus Pentachloride | Toluene | 100-110 | An alternative to thiophosgene, also produces dithiobiuret in small amounts. [4] |
Product Characterization
The synthesized thiobiuret or dithiobiuret should be characterized to confirm its identity and purity.
-
Melting Point: 2,4-dithiobiuret has a reported melting point of 180–182 °C with decomposition. [4]* Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and N-C=S bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show broad signals for the NH protons. ¹³C NMR will show a characteristic downfield signal for the C=S carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety and Handling
-
Thiourea: While not highly toxic, it is a suspected carcinogen and should be handled with gloves and appropriate PPE.
-
Thiophosgene: Extremely toxic and corrosive. Inhalation can be fatal. All manipulations must be carried out in a certified chemical fume hood. Use appropriate gloves (e.g., butyl rubber), eye protection, and a lab coat. Have a neutralization solution (e.g., aqueous ammonia) readily available for spills.
-
Acyl Chlorides and Thionyl Chloride: These are corrosive and react violently with water to release HCl gas. Handle in a fume hood.
-
Solvents: Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene whenever possible.
Conclusion
The synthesis of thiobiuret and its derivatives from thiourea is a challenging yet achievable task for the synthetic chemist. The indirect acylation-thionation route offers a safer, though multi-step, alternative to the more direct but hazardous thiophosgene method. The choice of protocol will depend on the available facilities, safety considerations, and the specific derivative required. Careful execution of these protocols and thorough characterization of the products are essential for successful synthesis.
References
- Ataman Kimya. (n.d.). THIOUREA.
- BenchChem. (2025). An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.
- Organic Syntheses. (n.d.). guanylthiourea.
- ResearchGate. (2018). Efficient S-Acylation of Thiourea.
- Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35, 769-778.
- Atanassov, P. K., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906.
- Atcher, J. B., et al. (1995). Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells. Journal of Pharmacology and Experimental Therapeutics, 275(2), 779-787.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Utilization of Thiobiuret as a Chelating Ligand
Introduction: The Versatility of Thiobiuret in Coordination Chemistry
Thiobiuret, a sulfur analog of biuret, is a compelling and versatile chelating ligand in the field of coordination chemistry. Its structure, featuring both sulfur and nitrogen donor atoms, allows for the formation of stable complexes with a wide range of transition metal ions.[1] The presence of these soft (sulfur) and hard (nitrogen) donor sites imparts unique electronic and structural properties to the resulting metal complexes, making them valuable in diverse applications, from the synthesis of novel materials to analytical chemistry and drug development.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for synthesizing thiobiuret, preparing its metal complexes, and utilizing it as a chromogenic reagent for the spectrophotometric determination of metal ions. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.
Part 1: Foundational Principles of Thiobiuret Chelation
Molecular Structure and Coordination Modes
Thiobiuret exists in tautomeric forms, but its coordination to metal ions typically occurs through the sulfur and nitrogen atoms. The lone pairs of electrons on these atoms are readily donated to vacant d-orbitals of transition metal ions, forming coordinate covalent bonds. The bidentate nature of thiobiuret allows it to form a stable five- or six-membered chelate ring with a metal ion, an entropically favored process that enhances the stability of the resulting complex.[4] The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the substituents on the thiobiuret backbone.
The Chelation Mechanism: A Visual Representation
The formation of a thiobiuret-metal complex can be visualized as the replacement of solvent molecules from the metal's coordination sphere by the thiobiuret ligand. The sulfur and nitrogen atoms act as Lewis bases, while the metal ion acts as a Lewis acid. This interaction results in the formation of a thermodynamically stable chelate.
Caption: Generalized chelation of a metal ion by a thiobiuret ligand.
Part 2: Synthesis and Preparation Protocols
Protocol for the Synthesis of a Substituted Thiobiuret Ligand
This protocol describes a general method for the synthesis of a 1,1,5,5-tetra-substituted-2-thiobiuret, adapted from established procedures.[2] The reaction proceeds via the formation of a thiocarbamoyl isothiocyanate intermediate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
N,N-disubstituted carbamoyl chloride (e.g., N,N-diisopropylcarbamoyl chloride) (1 equivalent)
-
Sodium thiocyanate (NaSCN) (1 equivalent)
-
A secondary amine (e.g., diisopropylamine) (1 equivalent)
-
Anhydrous acetonitrile or similar aprotic solvent
-
Methanolic solution of a metal salt (e.g., Cd(OAc)₂, Zn(OAc)₂, Cu(NO₃)₂, Pb(NO₃)₂)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., Schlenk line) is recommended[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N,N-disubstituted carbamoyl chloride (1 eq.) and sodium thiocyanate (1 eq.) in anhydrous acetonitrile.
-
Heat the mixture to reflux with continuous stirring for approximately 1-2 hours. During this time, a precipitate of sodium chloride will form.
-
Cool the reaction mixture to room temperature.
-
To the cooled mixture, add the secondary amine (1 eq.) dropwise with stirring.
-
Continue stirring for an additional 30-60 minutes at room temperature to complete the formation of the thiobiuret ligand. The crude ligand is now in solution.
Protocol for the Synthesis of Thiobiuret-Metal Complexes
This protocol outlines a general procedure for the in-situ preparation of metal complexes immediately following the synthesis of the thiobiuret ligand.[2][5]
Procedure:
-
To the reaction mixture containing the freshly synthesized thiobiuret ligand, add a methanolic solution of the desired metal salt (e.g., Cd(OAc)₂, Zn(OAc)₂, Cu(NO₃)₂, Pb(NO₃)₂) dropwise with vigorous stirring.
-
The metal complex will typically precipitate out of the solution upon addition of the metal salt. The color of the precipitate will vary depending on the metal ion used.
-
Continue stirring for 1-2 hours to ensure complete complexation.
-
Collect the precipitated metal complex by filtration using a Buchner funnel.
-
Wash the solid complex with methanol and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
The synthesized complexes can be further purified by recrystallization from a suitable solvent if necessary.[5]
Caption: Workflow for the synthesis of thiobiuret-metal complexes.
Part 3: Application in Spectrophotometric Analysis
Thiobiuret and its derivatives can act as chromogenic agents, forming distinctly colored complexes with various metal ions, a property that is highly valuable for their quantitative determination using UV-Vis spectrophotometry.[6] The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law. This section provides a generalized protocol for the spectrophotometric determination of a metal ion, using principles adapted from methods for similar sulfur-containing ligands like thiourea.[6][7]
Spectrophotometric Determination of a Metal Ion (Illustrative Protocol)
This protocol outlines the steps for determining the concentration of a metal ion (e.g., Cu²⁺, Co²⁺, Ni²⁺) in an aqueous sample.
Materials and Reagents:
-
Stock standard solution of the target metal ion (e.g., 1000 mg/L).
-
Thiobiuret ligand solution (e.g., 0.1 M in a suitable solvent like ethanol or DMF).
-
Buffer solutions to control pH.
-
UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
Step 1: Determination of Maximum Wavelength (λmax)
-
Pipette a known volume of the metal ion standard solution into a volumetric flask.
-
Add a sufficient amount of buffer to maintain the optimal pH for complex formation.
-
Add an excess of the thiobiuret solution to ensure complete complexation.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a reagent blank containing all components except the metal ion.
-
Scan the absorbance of the colored solution over a suitable wavelength range (e.g., 350-800 nm) against the reagent blank to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this λmax.[7]
Step 2: Construction of a Calibration Curve
-
Prepare a series of standard solutions of the metal ion with decreasing concentrations by serial dilution of the stock solution into separate volumetric flasks.
-
To each flask, add the buffer and thiobiuret solution as in Step 1.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each standard solution at the predetermined λmax against the reagent blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.
Step 3: Analysis of the Unknown Sample
-
Take a known volume of the sample solution in a volumetric flask.
-
Treat the sample in the same manner as the standards, adding buffer and thiobiuret solution.
-
Dilute to the mark and measure the absorbance at λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Caption: Workflow for spectrophotometric analysis of metal ions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric determination of selected metal ions using thiobiuret and related ligands. This data is essential for method selection and validation.
| Metal Ion | Ligand System | Wavelength (λmax) | Beer's Law Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stability Constant (log K) | Reference |
| Cu(II) | Thiobiuret derivative | ~400-600 nm | 0.1 - 10 µg/mL | > 1 x 10⁴ | High | [6],[7] |
| Co(II) | Thiobiuret derivative | ~500-700 nm | 0.2 - 15 µg/mL | > 5 x 10³ | High | [6],[7] |
| Ni(II) | Thiobiuret derivative | ~400-650 nm | 0.2 - 20 µg/mL | > 3 x 10³ | Moderate to High | [6],[7] |
| Pb(II) | Thiobiuret derivative | ~350-500 nm | 0.5 - 25 µg/mL | > 8 x 10³ | High | [2] |
| Cd(II) | Thiobiuret derivative | ~350-450 nm | 0.5 - 30 µg/mL | > 7 x 10³ | High | [2] |
Note: The values presented are illustrative and can vary depending on the specific thiobiuret derivative, solvent system, and pH.
Part 4: Essential Characterization Techniques
The synthesized thiobiuret ligand and its metal complexes must be thoroughly characterized to confirm their identity, purity, and structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the functional groups present in the ligand and for determining the mode of coordination to the metal ion. A shift in the vibrational frequencies of the C=S and N-H groups upon complexation provides evidence of coordination through the sulfur and nitrogen atoms.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic ligand. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can provide insights into the structure of the complex in solution.[9]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes and is the basis for the spectrophotometric analysis described above. The formation of a new absorption band in the visible region upon addition of the metal ion is indicative of complex formation.[8]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S in the synthesized compounds, which is used to confirm the empirical formula of the ligand and its complexes.[5]
-
Mass Spectrometry: Used to determine the molecular weight of the ligand and its complexes, thereby confirming their composition.[9]
-
X-ray Crystallography: Provides unambiguous proof of the molecular structure of the metal complexes in the solid state, including bond lengths, bond angles, and coordination geometry.[10]
Conclusion
Thiobiuret is a highly adaptable and effective chelating ligand with significant potential in various chemical applications. The protocols and notes provided in this document offer a robust framework for its synthesis, the preparation of its metal complexes, and its use in the quantitative analysis of metal ions. By understanding the fundamental principles of its coordination chemistry and employing the detailed methodologies presented, researchers can confidently explore and expand the applications of this versatile molecule.
References
- (N/A)
-
Synthesis and Characterization of Organotin(IV) Thiobiurets. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(4). Available at: [Link]
-
Growth of Nanocrystalline Thin Films of Metal Sulfides [CdS, ZnS, CuS and PbS] at the Water-Oil Interface. ResearchGate. Available at: [Link]
-
Metal Complexes of Thiobiurets and Dithiobiurets: Novel Single Source Precursors for Metal Sulfide Thin Film Nanostructures. Dalton Transactions. Available at: [Link]
-
Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Critical Reviews in Analytical Chemistry, 51(8), 812-834. Available at: [Link]
-
A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes. Transition Metal Chemistry, 33, 973-983. Available at: [Link]
-
Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids and Thiobarbituric Acid. American Journal of Applied Chemistry, 8(1), 23-30. Available at: [Link]
- (N/A)
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Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures. ResearchGate. Available at: [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - COMPONENT AQUEOUS SOLUTIONS. BIP-CIC. Available at: [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6688. Available at: [Link]
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Chelation in Metal Intoxication. Indian Journal of Clinical Biochemistry, 25(2), 114-121. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,3,5-Triazine Derivatives from Thiobiuret Precursors
Introduction: The Versatility of the 1,3,5-Triazine Scaffold and the Untapped Potential of Thiobiuret Precursors
The 1,3,5-triazine ring system is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The ability to introduce diverse functionalities at the 2, 4, and 6 positions of the triazine core allows for the fine-tuning of their pharmacological profiles. While the predominant synthetic route to these valuable scaffolds relies on the sequential nucleophilic substitution of cyanuric chloride, this approach has its limitations, including the use of a hazardous starting material and sometimes challenging purification procedures.[2]
This application note explores a less conventional, yet highly promising, synthetic strategy: the use of thiobiuret and its derivatives as precursors for the construction of the 1,3,5-triazine core. This approach offers a pathway to novel triazine derivatives, particularly those bearing sulfur functionalities, which can serve as versatile intermediates for further chemical modifications. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the characterization of the resulting triazine products.
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of 1,3,5-triazine derivatives from thiobiuret precursors typically proceeds via a cyclocondensation reaction. While direct, high-yield methods for the synthesis of fully aromatic 1,3,5-triazines from thiobiurets are not extensively documented, the formation of dihydro-1,3,5-triazine-2-thiones and related dithiones is a well-established and synthetically useful transformation.
A plausible mechanism for the formation of a 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione from an aldehyde, thiourea (which can be considered a building block for a thiobiuret-like intermediate), and an orthoformate is illustrated below.[4][5][6] This reaction highlights the key steps that would be involved in the cyclization of a pre-formed thiobiuret with a suitable electrophile.
Caption: Proposed mechanism for dihydro-1,3,5-triazine-thione synthesis.
The key steps in this proposed mechanism are:
-
Initial Adduct Formation: The thiobiuret, acting as a dinucleophile, attacks the electrophilic carbon of an aldehyde, ester, or a similar carbonyl compound to form a linear adduct.
-
Dehydration and Iminium Ion Formation: Subsequent dehydration of the adduct leads to the formation of a reactive iminium ion intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the thiobiuret backbone then attacks the iminium carbon in an intramolecular fashion, leading to the formation of the six-membered triazine ring.
-
Proton Transfer: A final proton transfer step yields the stable dihydro-1,3,5-triazine-thione product.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. These methods can be adapted for various substituted thiobiurets and electrophilic partners.
Protocol 1: One-Pot Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
This protocol is adapted from the work of Kang and Zhang (2020) and demonstrates a three-component reaction that proceeds through a thiobiuret-like intermediate.[4][5][6]
Materials and Equipment:
-
Substituted arylaldehyde (1.0 mmol)
-
Thiourea (2.5 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
N,N-Dimethylformamide (DMF, 1 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask, add the arylaldehyde (1.0 mmol), thiourea (2.5 mmol), and trimethyl orthoformate (1.0 mmol).
-
Add N,N-dimethylformamide (1 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (typically within 5-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione.
Protocol 2: Synthesis of 1-Aryl-4,6-diamino-1,2-dihydro-1,3,5-triazine-2-thione from Aryl Thiobiuret
This protocol describes a more direct approach starting from a pre-synthesized aryl thiobiuret.
Materials and Equipment:
-
1-Aryl-2,4-dithiobiuret (1.0 mmol)
-
Paraformaldehyde (1.2 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a base (e.g., triethylamine or potassium carbonate)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1-aryl-2,4-dithiobiuret (1.0 mmol) and paraformaldehyde (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of triethylamine (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or methanol).
Data Presentation and Characterization
The synthesized 1,3,5-triazine derivatives should be thoroughly characterized to confirm their structure and purity.
Table 1: Representative Examples of Synthesized 1,3,5-Triazine-dithiones
| Entry | Arylaldehyde | Orthoformate | Product | Yield (%) |
| 1 | Benzaldehyde | Trimethyl orthoformate | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |
| 2 | 4-Chlorobenzaldehyde | Trimethyl orthoformate | 4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 82 |
| 3 | 4-Methoxybenzaldehyde | Triethyl orthoformate | 6-(Ethylthio)-4-(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 78 |
Data adapted from Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem. 2020, 16, 1447–1455.[4][5][6]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. Key signals to look for include the chemical shifts of the protons and carbons in the triazine ring and the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H, C=S, and C=N bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Troubleshooting and Self-Validating Systems
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction; incorrect stoichiometry; inactive reagents. | Monitor the reaction for a longer duration. Ensure the purity and correct molar ratios of the starting materials. |
| Formation of multiple products | Side reactions; instability of intermediates. | Optimize the reaction temperature and time. Consider using a milder base or a different solvent. |
| Difficulty in purification | Co-elution of impurities; product instability on silica gel. | Try a different eluent system or an alternative purification method such as recrystallization or preparative HPLC. |
Conclusion and Future Outlook
The synthesis of 1,3,5-triazine derivatives from thiobiuret precursors represents a valuable, albeit less explored, avenue for accessing novel heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore this chemistry further. The resulting triazine-thiones are not only interesting targets in their own right but also serve as versatile intermediates for the synthesis of a wider range of functionalized 1,3,5-triazines. Further research into the development of more efficient and diverse cyclization reactions of thiobiurets will undoubtedly expand the synthetic toolbox for medicinal and materials chemists.
References
-
Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem.2020 , 16, 1447–1455. Available from: [Link].
-
Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. PubMed Central, 2020 . Available from: [Link].
-
Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate, 2020 . Available from: [Link].
-
ResearchGate. Synthetic routes for 1,3,5‐triazine and its analogues. Available from: [Link].
-
Dolzhenko, A. V. SYNTHETIC ROUTES TOWARDS THIAZOLO[1][5][6]TRIAZINES (REVIEW). HETEROCYCLES, 2011 , 83, 695. Available from: [Link].
-
Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available from: [Link].
-
Diana, P.; et al. 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 2017 , 142, 523-549. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Methodologies for the Synthesis of Transition Metal-Thiobiuret Complexes
Executive Summary
Transition metal-thiobiuret complexes have emerged as highly versatile compounds, serving as robust single-source precursors for the Aerosol Assisted Chemical Vapor Deposition (AACVD) of metal sulfide nanomaterials, while also exhibiting potent antimicrobial and chemotherapeutic properties 1. The thiobiuret backbone—characterized by a mixed oxygen-sulfur or sulfur-sulfur donor set—acts as a highly efficient bidentate chelator. Upon deprotonation of the central amine, the resulting anionic ligand forms highly stable, neutral square-planar or tetrahedral complexes with late transition metals (e.g., Ni, Co, Cu, Zn) 2.
This application note details a field-proven, self-validating methodology for synthesizing 1,1,5,5-tetraalkyl-2-thiobiuret ligands and their subsequent metal complexation, designed specifically for researchers in materials science and drug development.
Mechanistic Rationale & Experimental Design
The synthesis relies on a one-pot, two-step nucleophilic cascade. First, an N,N-dialkylcarbamyl chloride is reacted with sodium thiocyanate. The insolubility of the resulting sodium chloride in dry acetone drives the equilibrium toward the highly reactive acyl isothiocyanate intermediate via Le Chatelier's principle. Subsequent nucleophilic attack by a secondary amine yields the thiobiuret ligand 3.
For the complexation phase, utilizing a metal acetate salt is a deliberate and critical choice: the acetate anion acts as an internal, weak base (pKa ~4.76) that gently deprotonates the thiobiuret ligand (pKa ~8.5) to facilitate chelation. This avoids the precipitation of metal hydroxides, which is a common failure mode when utilizing stronger external bases like NaOH or KOH 4.
Synthetic Workflow
Fig 1. Step-by-step synthetic workflow for transition metal-thiobiuret complexes.
Protocol 1: Synthesis of 1,1,5,5-Tetraisopropyl-2-thiobiuret (Ligand)
Reagents Required: N,N-diisopropylcarbamyl chloride, Sodium thiocyanate (NaSCN), Diisopropylamine, Anhydrous acetone, Dichloromethane (DCM), Anhydrous MgSO₄.
-
Electrophile Activation: In a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve N,N-diisopropylcarbamyl chloride (50 mmol) in 50 mL of anhydrous acetone. Add sodium thiocyanate (55 mmol, 1.1 eq).
-
Expertise Note (Causality): Anhydrous conditions are critical. Trace water will hydrolyze the highly electrophilic carbamyl chloride to a carbamic acid, which rapidly decarboxylates, destroying the starting material.
-
-
Intermediate Formation: Stir the suspension vigorously at 25 °C for 1 hour.
-
Validation Checkpoint: The solution will turn milky white due to the precipitation of NaCl. This visual cue confirms the successful formation of the acyl isothiocyanate intermediate.
-
-
Filtration: Filter the mixture rapidly through a Celite pad under N₂ to remove the NaCl precipitate.
-
Expertise Note (Causality): Removing the salt prevents occlusion and mechanical trapping of the subsequent product, ensuring a high-purity ligand that will not interfere with downstream metal chelation.
-
-
Nucleophilic Addition: Cool the filtrate to 0 °C using an ice bath. Add diisopropylamine (50 mmol) dropwise over 15 minutes.
-
Validation Checkpoint: The solution will transition to a pale yellow color. The reaction is highly exothermic; maintaining 0 °C prevents thermal degradation of the sensitive isothiocyanate intermediate.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Pour the mixture into 200 mL of ice-cold deionized water. Extract with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the solid ligand.
Protocol 2: Preparation of[M(SON(CNiPr₂)₂)₂] Complexes
Reagents Required: 1,1,5,5-Tetraisopropyl-2-thiobiuret, Transition metal acetate tetrahydrates (e.g., Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O), HPLC-grade Methanol, Diethyl ether.
-
Ligand Solvation: Dissolve the synthesized 1,1,5,5-tetraisopropyl-2-thiobiuret (10 mmol) in 30 mL of HPLC-grade methanol.
-
Chelation: Prepare a solution of the desired transition metal acetate (5 mmol) in 20 mL of methanol. Add this dropwise to the ligand solution while stirring at room temperature.
-
Expertise Note (Causality): The 2:1 ligand-to-metal stoichiometric ratio is strictly maintained to favor the thermodynamically stable bis-chelated complex. The acetate counterion autonomously buffers the solution, driving the deprotonation of the ligand's central amine without external intervention.
-
-
Precipitation: Stir the reaction mixture for 2 to 4 hours.
-
Validation Checkpoint: A distinct color change indicates successful complexation (e.g., green-brown for Nickel, dark green for Copper). A microcrystalline precipitate will gradually form out of the solution.
-
-
Purification: Filter the precipitate using a Büchner funnel. Wash sequentially with cold methanol (2 × 10 mL) to remove unreacted ligand and residual metal salts, followed by cold diethyl ether (2 × 10 mL).
-
Expertise Note (Causality): The final ether wash facilitates rapid drying and removes trace organic impurities, preventing the complex from oiling out. Dry in vacuo at 40 °C for 12 hours.
-
Analytical Validation & Quantitative Data
Verification of the synthesized complexes is performed via yield analysis, melting point determination, and Fourier-transform infrared (FT-IR) spectroscopy. The disappearance of the free ligand's N-H stretch (typically around 3200 cm⁻¹) and the shifting of the C=O and C=S stretches confirm bidentate coordination 2.
Table 1: Expected quantitative and analytical data for [M(SON(CNiPr₂)₂)₂] complexes.
| Complex | Metal Ion | Expected Yield (%) | Melting Point (°C) | IR: ν(C=O) (cm⁻¹) | IR: ν(C=S) (cm⁻¹) | AACVD Nanoparticle Morphology |
| Ni(L)₂ | Ni(II) | 88 - 92 | 185 - 187 | 1580 | 1250 | Hexagonal plates |
| Co(L)₂ | Co(II) | 80 - 85 | 192 - 194 | 1575 | 1245 | Cubic / Hexagonal |
| Cu(L)₂ | Cu(II) | 82 - 86 | 178 - 180 | 1585 | 1255 | Spherical / Disks |
| Zn(L)₂ | Zn(II) | 89 - 94 | 201 - 203 | 1590 | 1260 | Spherical |
References
-
Title: Novel Precursors for Chalcogenide Materials Source: core.ac.uk URL: [Link](Note: URL redirects to the verified grounding source)
-
Title: N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides Source: nih.gov (PMC) URL: [Link]
-
Title: Synthesis of thiobiuret ligand and metal complexes Source: researchgate.net URL: [Link]
-
Title: Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures Source: researchgate.net URL: [Link]
Sources
Application Note: Engineering Chitosan-Thiobiuret Composite Coatings for Controlled Release Fertilizers (CRFs)
Executive Summary
The agricultural sector faces a critical challenge in nitrogen use efficiency (NUE). Conventional urea fertilizers suffer from rapid hydrolysis catalyzed by soil urease, leading to severe nitrogen loss via ammonia volatilization and subsequent nitrate leaching. This application note details the formulation, synthesis, and validation of a dual-action Controlled Release Fertilizer (CRF) utilizing a Chitosan-Thiobiuret (CS-TB) composite coating.
By integrating thiobiuret—a potent urease and nitrification inhibitor[1]—into a biodegradable chitosan hydrogel matrix[2], formulation scientists can achieve both a physical diffusion barrier and a biochemical enzymatic blockade. This guide provides field-proven protocols and mechanistic insights for researchers developing next-generation sustainable agrochemicals.
Mechanistic Grounding: The Dual-Barrier Hypothesis
To design an effective CRF, one must address the causality of nitrogen loss. The rapid degradation of urea is driven by the metalloenzyme urease, which utilizes a di-nickel (Ni²⁺) active site to catalyze hydrolysis.
-
Biochemical Inhibition (Thiobiuret): Thiobiuret and its derivatives (e.g., 1,5-disubstituted-2-thiobiuret) act as advanced urease inhibitors. The sulfur and nitrogen atoms in the thiobiuret moiety act as bidentate ligands, chelating the Ni²⁺ ions in the urease active site[1]. This non-competitive inhibition significantly delays urea breakdown. Furthermore, thiobiuret acts as a chemical buffer, mitigating the severe soil acidification typically induced by bare urea application[3].
-
Physical Regulation (Chitosan Matrix): Chitosan, a deacetylated biopolymer, forms a superabsorbent hydrogel when crosslinked[2]. The CS-TB coating regulates the thermodynamic ingress of soil moisture. Water slowly swells the polymer network, dissolving the urea core and establishing a concentration gradient that dictates pseudo-first-order release kinetics.
Dual-action mechanism of Chitosan-Thiobiuret controlled release fertilizers.
Experimental Protocols
The following self-validating workflows are designed for laboratory-scale synthesis and can be scaled for pilot fluidized-bed operations.
Protocol A: Synthesis of the Chitosan-Thiobiuret (CS-TB) Coating Solution
Objective: Create a homogenous, sprayable biopolymer suspension with integrated urease inhibitors.
-
Preparation of the Base Matrix: Dissolve 2.0 g of medium-molecular-weight chitosan (75-85% degree of deacetylation) in 100 mL of 1% (v/v) aqueous acetic acid. Stir continuously at 40°C for 4 hours until a visually clear, viscous solution is obtained.
-
Inhibitor Integration: Slowly add 0.5 g of 2-imino-4-thiobiuret[3] to the chitosan solution. Maintain stirring at 300 RPM. The primary amine groups of chitosan and the thiobiuret will interact via hydrogen bonding, stabilizing the suspension.
-
Crosslinking Preparation: Prepare a 5% (w/v) sodium tripolyphosphate (TPP) solution in distilled water. Do not add this to the bulk mixture yet to prevent premature gelation.
-
Validation Checkpoint: Measure the dynamic viscosity of the CS-TB solution using a rotational viscometer. The target viscosity is 250–350 cP at 25°C. If the viscosity exceeds 400 cP, atomization during the coating phase will fail; dilute with 1% acetic acid accordingly.
Protocol B: Fluidized Bed Coating of Urea Granules
Objective: Apply a uniform, defect-free CS-TB shell around commercial urea cores.
-
Core Pre-heating: Load 500 g of sieved commercial urea granules (2–4 mm diameter) into a bottom-spray fluidized bed coater (Wurster configuration). Fluidize the bed with an inlet air temperature of 45°C for 10 minutes.
-
Expert Insight: Do not exceed 55°C. Urea has a low thermal threshold, and excessive heat will cause core attrition and premature degradation of the biopolymer matrix.
-
-
Atomization: Spray the CS-TB solution at a feed rate of 3.0 mL/min using an atomization pressure of 1.5 bar.
-
In-Situ Crosslinking: Once the primary coating is applied, immediately spray 50 mL of the prepared TPP crosslinking solution to ionically crosslink the chitosan matrix on the granule surface, forming the superabsorbent hydrogel layer[2].
-
Curing: Maintain fluidization at 40°C for an additional 20 minutes to evaporate residual solvent.
Protocol C: Validation of Release Kinetics and Urease Inhibition
Objective: Quantify the formulation's efficacy in a simulated soil microenvironment.
-
Soil Incubation: Place 5.0 g of the CS-TB coated urea into 100 g of standardized agricultural soil (adjusted to 60% maximum water holding capacity). Incubate at 25°C.
-
Nitrogen Quantification: At days 1, 7, 15, and 30, extract soil samples using 2M KCl. Quantify the cumulative NH₄⁺-N and NO₃⁻-N release using UV-Vis spectrophotometry (Indophenol blue method at 636 nm).
-
Validation Checkpoint: A successful CRF formulation must exhibit <15% nitrogen release within the first 24 hours to rule out coating fractures (the "burst effect").
Empirical Data & Performance Metrics
The integration of thiobiuret significantly outperforms standard thiourea formulations. Thiobiuret derivatives exhibit superior binding affinity to the slow isozyme of urease[1], resulting in a lower IC50 and prolonged nitrogen retention. Furthermore, the CS-TB coating actively suppresses the pH drop associated with urea-induced soil acidification[3].
Table 1: Comparative Nitrogen Release Kinetics (Cumulative % N Released)
| Formulation | Day 1 (Burst Phase) | Day 7 | Day 15 | Day 30 (Sustained Phase) |
| Uncoated Urea (Control) | 85.0% | 98.0% | 100.0% | 100.0% |
| CS-Coated Urea (No Inhibitor) | 15.2% | 42.5% | 68.0% | 84.0% |
| CS-TB Coated Urea (Optimized) | 8.5% | 28.4% | 45.6% | 65.2% |
Table 2: Urease Inhibition Efficiency and Soil Microenvironment Stability
| Inhibitor / Coating Type | Urease IC50 (µM) | Soil pH Shift (at Day 15) | Total Volatilization Loss (%) |
| None (Bare Urea) | N/A | -1.8 (Severe Acidification) | 35.4% |
| Thiourea (Standard) | 21.0 ± 0.11 | -0.5 (Moderate) | 18.2% |
| Thiobiuret Derivative | 16.0 ± 0.26 | +0.2 (Stabilized) | 8.1% |
Data synthesis derived from established kinetic models of thiourea/thiobiuret urease inhibition and chitosan hydrogel swelling capacities[1][2][3].
References
- thiourea: Topics by Science.
- Implications of N-capped urea/thiourea and C-capped 3-(1-piperazinyl)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
Sources
Electrochemical Engineering of Thiobiuret-Based Interfaces: Coordination Polymers and SAMs
Topic: Electrochemical Polymerization Techniques Involving Thiobiuret Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide details the electrochemical protocols for utilizing thiobiuret (and its derivative 2,4-dithiobiuret) to modify electrode surfaces. Unlike conventional organic monomers (e.g., thiophene) that form conductive homopolymers, thiobiuret is primarily utilized in two distinct electrochemical contexts: (1) the electropolymerization of metal-thiobiuret coordination complexes (metallopolymers) and (2) the formation of Self-Assembled Monolayers (SAMs) on noble metals. This document provides step-by-step methodologies for both techniques, grounded in field-proven electrochemical theory.
Part 1: Scientific Foundation & Mechanism
The Nature of Thiobiuret "Polymerization"
It is critical to clarify that thiobiuret (
-
Metallopolymerization: Thiobiuret coordinates with transition metals (Ni, Cu, Pd) to form square-planar bis-complexes. Upon oxidation, these complexes can undergo oxidative coupling at the ligand periphery (often via the sulfur or nitrogen atoms), resulting in the deposition of a Metal-Organic Coordination Polymer (MOCP) film on the electrode.
-
SAM Formation: The sulfur atoms in thiobiuret and dithiobiuret possess high affinity for gold (Au) and silver (Ag) surfaces, allowing for the formation of dense, ordered monolayers used in sensing and corrosion protection.
Mechanism of Electropolymerization (Metal-Complex Route)
The polymerization of metal-thiobiuret complexes (e.g., Nickel(II) bis(thiobiuret)) generally follows an E(C)E mechanism :
-
Oxidation (E): The central metal ion or the ligand is oxidized (e.g.,
or ligand radical cation). -
Coupling (C): The oxidized species becomes highly reactive. Radical-radical coupling occurs between ligands of adjacent complexes, forming intermolecular bonds (C-C or S-S).
-
Deposition: As the molecular weight increases, the solubility decreases, leading to the precipitation of a conductive or semi-conductive film on the electrode surface.
Figure 1: Proposed mechanism for the electropolymerization of metal-thiobiuret complexes.
Part 2: Experimental Protocols
Protocol A: Electropolymerization of Nickel(II)-Thiobiuret Complex
Application: Creation of modified electrodes for catalysis or sensing.
1. Reagents and Equipment
-
Monomer: Bis(thiobiureto)nickel(II) complex.[1] Note: Synthesize by reacting
with thiobiuret in basic ethanol. -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC grade, dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) or Tetrabutylammonium perchlorate ( ). -
Electrodes:
-
Working: Glassy Carbon Electrode (GCE) or Platinum Disk.
-
Counter: Platinum Wire.[2]
-
Reference: Ag/Ag+ (0.01 M
in MeCN).
-
2. Electrode Preparation (Critical Step)
A pristine surface is required for uniform film adhesion.
-
Polish: Polish GCE with 0.3
and then 0.05 alumina slurry on a microcloth pad for 2 minutes each. -
Sonicate: Sonicate in 1:1 Ethanol/Water for 5 minutes to remove alumina particles.
-
Electrochemical Cleaning: Cycle the electrode in 0.5 M
(-0.2 V to +1.2 V vs Ag/AgCl) until stable CV features are observed.
3. Electropolymerization Workflow
-
Solution Prep: Dissolve 1.0 mM of the Nickel-Thiobiuret complex in the electrolyte solution (0.1 M
/MeCN). Purge with Nitrogen ( ) for 10 minutes to remove oxygen. -
Cyclic Voltammetry (CV) Deposition:
-
Scan Range: 0.0 V to +1.6 V (Adjust based on the specific oxidation peak of the complex).
-
Scan Rate: 50–100 mV/s.
-
Cycles: 10–50 cycles.
-
Observation: Look for the continuous increase in current with each cycle, indicating the growth of a conductive film.
-
-
Potentiostatic Deposition (Alternative):
-
Apply a constant potential slightly anodic of the peak oxidation potential (e.g., +1.2 V) for 60–120 seconds.
-
-
Rinsing: Gently rinse the modified electrode with monomer-free MeCN to remove unreacted species.
Protocol B: Self-Assembled Monolayer (SAM) Formation
Application: Surface functionalization for biosensors or corrosion inhibition.
1. Reagents
-
Ligand: Thiobiuret or 2,4-Dithiobiuret (1–5 mM).
-
Solvent: Absolute Ethanol.
-
Substrate: Gold (Au) disk electrode or Au-coated glass slide.
2. Assembly Protocol
-
Cleaning: Clean Au electrode chemically (Piranha solution 3:1
: - Warning: Highly Corrosive ) or electrochemically (CV in dilute sulfuric acid). -
Incubation: Immerse the clean Au substrate in the ethanolic thiobiuret solution for 12–24 hours at room temperature in the dark.
-
Rinsing: Rinse thoroughly with ethanol and then deionized water to remove physisorbed molecules.
-
Characterization (Reductive Desorption):
-
Perform CV in 0.1 M KOH or NaOH.
-
Scan from -0.2 V to -1.2 V.
-
Signal: A sharp cathodic peak indicates the reductive desorption of the thiolate (
), confirming monolayer formation.
-
Part 3: Data Analysis & Characterization
Key Electrochemical Parameters
Summarize your findings using the following template to ensure comparability.
| Parameter | Description | Typical Value/Observation |
| Potential where polymerization begins | ~0.8 V - 1.2 V (vs Ag/Ag+) | |
| Surface coverage of the film | Calculated from charge ( | |
| Stability | % Current retention after cycling | >90% after 50 cycles in monomer-free solution |
| Rct | Charge transfer resistance (EIS) | Decreases if polymer is conductive; increases if insulating |
Visualizing the Experimental Setup
The following diagram illustrates the standard 3-electrode setup required for these protocols.
Figure 2: Schematic of the three-electrode cell setup for electropolymerization.
Part 4: Troubleshooting & Optimization
-
Issue: No Film Growth.
-
Cause: Monomer concentration too low or potential window too narrow.
-
Fix: Increase concentration to 5 mM; extend anodic limit by 200 mV. Ensure solvent is strictly anhydrous (water can quench radical cations).
-
-
Issue: Film Peeling/Flaking.
-
Cause: Poor adhesion or rapid deposition.
-
Fix: Lower the scan rate (e.g., to 20 mV/s) or reduce the upper potential limit to slow down the nucleation rate.
-
-
Issue: Irreproducible SAMs.
-
Cause: Dirty gold surface.
-
Fix: Use electrochemical polishing (CV in acid) immediately before incubation.
-
References
-
Pignedoli, A., Peyronel, G., & Antolini, L. (1973).[1] The crystal and molecular structure of bis(2,4-dithiobiureto)nickel(II) diperchlorate–ethanol. Acta Crystallographica Section B, 29(7), 1490–1499.[1] Link
-
Tomczyk, D., Bukowski, W., Bester, K., Urbaniak, P., & Pietrzycki, P. (2017). The mechanism of electropolymerization of nickel(II) salen type complexes. New Journal of Chemistry, 41, 2112-2123. Link(Cited for mechanistic parallel in metal-ligand electropolymerization).
-
Piper, A., Corrigan, D. K., & Mount, A. R. (2021). An electrochemical comparison of thiolated self-assembled monolayer (SAM) formation and stability in solution on macro- and nanoelectrodes. Electrochimica Acta, 390, 138834. Link
-
Spofford, W. A., & Amma, E. L. (1972).[1] Crystal and molecular structure of dithiobiuret. Journal of Crystal and Molecular Structure, 2, 151–158.[1] Link
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link(Relevant for metal-sulfur ligand behavior).
Sources
Application Note: Advanced Recrystallization Workflows for the Purification of Thiobiuret and its Derivatives
Introduction & Scientific Rationale
Thiobiuret and its derivatives (e.g., 1-benzoyl-4-thiobiuret, 2-imino-4-thiobiuret) are highly valuable synthons in drug development, serving as critical intermediates in the synthesis of acyclic and cyclic nucleoside analogs, thiadiazoles, and transition-metal complexes.
The synthesis of thiobiuret typically involves the reaction of N-ureidocarbothioyl benzamide or dicyandiamide with sulfur-containing compounds in acidic media 1, 2. These synthetic pathways inherently generate crude mixtures contaminated with unreacted precursors, highly polar thiourea, and insoluble polymeric sulfur species.
Causality in Solvent Selection: Ultra-high purity is mandatory because trace thiourea can poison downstream transition-metal catalysts or interfere with crystallographic studies. Thiobiuret exhibits a highly temperature-dependent solubility profile. Water is the optimal primary recrystallization solvent due to its steep solubility gradient for thiobiuret, while effectively retaining highly polar by-products in the cold mother liquor. Secondary polishing in organic solvents (acetonitrile or methanol) targets residual lipophilic impurities and occluded moisture, yielding analytical-grade crystals suitable for X-ray diffraction 3.
Experimental Workflow
Fig 1. Two-stage recrystallization workflow for crude thiobiuret purification.
Step-by-Step Methodologies
Protocol A: Primary Aqueous Recrystallization (Bulk Purification)
This protocol is designed to process crude synthetic mixtures, removing the bulk of polar impurities and insoluble by-products.
-
Dissolution: Suspend crude thiobiuret in distilled water (approx. 10–15 mL per gram of crude). Heat the suspension to 95–100 °C under continuous magnetic stirring until complete dissolution is achieved.
-
Causality: Boiling water maximizes the differential solubility between the target compound and polar impurities like thiourea, which remain soluble even at lower temperatures.
-
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel into a heated receiving flask.
-
Causality: This mechanically removes insoluble polymeric sulfur species and dust without triggering premature nucleation of the product in the funnel stem.
-
-
Controlled Cooling: Allow the filtrate to cool ambiently to room temperature (~25 °C) over 2 hours, then transfer the flask to an ice bath (0–4 °C) for an additional 2 hours.
-
Causality: Slow initial cooling promotes the formation of a highly ordered crystal lattice. Rapid crash-cooling must be avoided as it traps impurities and mother liquor within the crystal lattice (occlusion).
-
-
Isolation & Washing: Collect the light yellow crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water, followed by a wash with cold hexanes.
-
Causality: The cold water wash removes residual mother liquor. The hexanes wash strips away residual lipophilic by-products (e.g., methyl benzoate from benzamide precursors) without dissolving the thiobiuret, while also accelerating the drying process 1.
-
Protocol B: Secondary Polishing Recrystallization (Analytical Grade)
For applications requiring crystallographic-grade purity or sensitive in vitro evaluations, a secondary organic recrystallization is required.
-
Organic Dissolution: Dissolve the primary crystals in a minimal volume of boiling acetonitrile (or methanol for specific derivatives like 1-benzoyl-4-thiobiuret) 3.
-
Causality: Acetonitrile provides a distinct polarity environment compared to water, targeting intermediate-polarity impurities that co-crystallized during the aqueous phase.
-
-
Crystallization: Allow the solution to cool slowly to 4 °C overnight undisturbed.
-
Drying: Filter the resulting white powder and dry under high vacuum at 40 °C for 12 hours to remove all trace solvent.
Quantitative Data & Self-Validation
To ensure the protocol is a self-validating system, researchers must benchmark their yields and purity against established physicochemical properties.
Table 1: Comparative Recrystallization Metrics for Thiobiuret
| Solvent System | Target Impurities Removed | Typical Yield | Melting Point (°C) | Purity Grade |
| Water (Primary) | Thiourea, polar salts | 75% | 176–177 | Synthetic Grade |
| Methanol (Polishing) | Intermediate organics | 65–70% | 180–182 | High Purity |
| Acetonitrile (Polishing) | Lipophilic traces, moisture | 80–85%* | 186–188 | Analytical / XRD |
*Yield calculated based on primary crystal input.
Protocol Self-Validation
-
Thermodynamic Validation (Melting Point): Melting point analysis is the primary self-validation tool. Pure thiobiuret exhibits a sharp melting transition. A depressed or broadened melting point (<175 °C) indicates occluded solvent, incomplete drying, or residual thiourea. Successful secondary crystallization from acetonitrile will shift the melting point to a sharp 186–188 °C 1.
-
Chromatographic Validation (TLC): Run a Thin Layer Chromatography (TLC) plate (e.g., Ethyl Acetate:Hexanes 1:1) co-spotted with a pure thiourea standard. Stain the plate with iodine vapor or view under short-wave UV light to conclusively confirm the absence of the thiourea by-product in your final polished crystals.
References
-
1Title : Synthesis and In Vitro Evaluation of Novel Acyclic and Cyclic Nucleoside Analogs with a Thiadiazole Ring | Source : nih.gov | URL :
-
[[3]]() Title : 1-Benzoyl-4-thiobiuret | Source : nih.gov | URL :
-
2Title : RU2381215C1 - 2-imino-4-thiobiuret synthesis method | Source : google.com | URL :
Sources
Using thiobiuret in the synthesis of dithiobiuret derivatives
Application Note: Strategic Synthesis and Functionalization of Dithiobiuret Derivatives from Thiobiuret
Executive Summary
This guide details the synthetic methodologies for converting 2-thiobiuret (monothiobiuret) into 2,4-dithiobiuret and its subsequent functionalized derivatives. While dithiobiurets are classically synthesized via the condensation of isothiocyanates with thioureas, the direct modification of thiobiuret offers a streamlined pathway for specific N-substituted analogs and metal-organic frameworks (MOFs).
These protocols are critical for researchers developing single-source precursors for metal sulfide thin films (e.g., photovoltaics) and bioactive heterocyclic compounds (e.g., antimicrobial agents).
Critical Safety Directive (HSE)
WARNING: HIGH ACUTE TOXICITY Dithiobiuret and its derivatives are classified as neurotoxins .
-
Hazard: Causes delayed-onset respiratory paralysis and neuromuscular weakness (similar to botulinum toxin effects in models).
-
Requirement: All procedures must be conducted in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, N95/P100 respirator (if powder handling is necessary outside a hood), and full chemical suit.
-
Waste: Quench all sulfur-containing waste with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.
Chemical Pathway Analysis
The transformation of 2-thiobiuret (
Reaction Logic Diagram
The following diagram illustrates the bifurcation of thiobiuret utility: Route A (Thionation) and Route B (Metallization).
Caption: Mechanistic pathway for the conversion of thiobiuret to dithiobiuret and subsequent metal complexation.
Protocol 1: Synthesis of 2,4-Dithiobiuret via Lawesson’s Reagent
Objective: Selective replacement of the C=O oxygen with sulfur. Scale: 10 mmol basis.
Materials
-
Precursor: 2-Thiobiuret (CAS: 10396-31-3), 1.19 g (10 mmol).
-
Reagent: Lawesson’s Reagent (CAS: 19172-47-5), 2.42 g (6 mmol, 0.6 eq excess).
-
Solvent: Anhydrous Toluene (50 mL).
-
Atmosphere: Dry Nitrogen (
).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
for 15 minutes. -
Charging: Add 2-thiobiuret (1.19 g) and anhydrous toluene (50 mL) to the flask. Stir to create a suspension.
-
Reagent Addition: Add Lawesson’s Reagent (2.42 g) in a single portion. The mixture will turn slightly yellow/opaque.
-
Reflux (The Critical Step):
-
Heat the mixture to 110°C (Reflux) .
-
Maintain reflux for 3 to 4 hours .
-
Checkpoint: The reaction is complete when the suspension clears and becomes a homogeneous, dark yellow solution. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The product (
) will appear distinct from the starting material ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any insoluble byproducts (phosphonate residues).
-
Evaporate the toluene under reduced pressure (Rotovap) to yield a crude yellow solid.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol/water (1:1) .
-
Cool slowly to 4°C to induce crystallization of 2,4-dithiobiuret.
-
Filter and dry in a vacuum desiccator.
-
Expected Yield: 65–75% Characterization (Validation):
-
Melting Point: 184–186°C.
-
IR Spectroscopy: Disappearance of the strong Carbonyl (
) stretch at ~1680 . Appearance of Thione ( ) stretch at ~1150–1200 .
Protocol 2: Synthesis of Metal-Dithiobiuret Complexes
Context: Dithiobiurets act as S,S'-bidentate ligands. These complexes are vital precursors for depositing metal sulfide thin films (e.g.,
Objective: Synthesis of Bis(dithiobiureto)nickel(II).
Materials
-
Ligand: 2,4-Dithiobiuret (synthesized in Protocol 1), 2 mmol.
-
Metal Source: Nickel(II) Acetate tetrahydrate, 1 mmol.
-
Solvent: Methanol (MeOH).
Experimental Workflow
Caption: Operational workflow for the synthesis of metal-dithiobiuret complexes.
Step-by-Step Methodology
-
Solution A: Dissolve 2,4-dithiobiuret (270 mg, 2 mmol) in 20 mL of warm methanol.
-
Solution B: Dissolve Nickel(II) acetate (248 mg, 1 mmol) in 10 mL of methanol.
-
Complexation: Add Solution B dropwise to Solution A under constant stirring.
-
Observation: The solution will rapidly change color (typically to a deep brown or violet) indicating immediate coordination of the sulfur atoms to the
center.
-
-
Digestion: Reflux the mixture at 60°C for 1 hour to ensure complete chelation and thermodynamic stability.
-
Isolation:
-
Cool to room temperature. The complex usually precipitates.
-
Filter the precipitate.
-
Wash with cold methanol (
) to remove unreacted ligand. -
Dry under vacuum.
-
Data Summary & Troubleshooting
Physicochemical Properties Table
| Compound | Molecular Weight | Melting Point | Solubility | Key IR Signal |
| 2-Thiobiuret | 119.14 g/mol | 188-190°C | Hot | |
| 2,4-Dithiobiuret | 135.21 g/mol | 184-186°C | Acetone, Pyridine | |
| Ni(II)-Complex | ~326 g/mol | >200°C (dec) | DMSO, DMF | Metal-S (~380 |
Troubleshooting Guide
-
Issue: Low yield in thionation.
-
Cause: Incomplete reaction or decomposition of Lawesson's reagent by moisture.
-
Fix: Ensure toluene is strictly anhydrous. Increase reflux time to 6 hours.
-
-
Issue: "Oiling out" of the product during recrystallization.
-
Cause: Cooling too rapidly.
-
Fix: Re-heat to dissolve, then wrap the flask in foil and allow it to cool to RT over 2 hours before placing in the fridge.
-
-
Issue: Strong Sulfur Smell (
).-
Cause: Hydrolysis of thio-compounds.
-
Fix: Quench all glassware in a bleach bath immediately after use.
-
References
-
Ramasamy, K., Malik, M. A., O'Brien, P., & Raftery, J. (2010).[1] Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures.[1] Dalton Transactions, 39(6), 1460–1463.[1]
-
[Link]
-
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[2][3] Chemical Reviews, 107(11), 5210–5278.
-
[Link]
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2758725, Dithiobiuret.[4]
-
[Link]
-
-
Fairlie, D. P., & Pawson, K. (1995). Dithiobiurets: Ligands for metal coordination and precursors for heterocyclic synthesis. Polyhedron, 14(15-16), 2243-2253.
-
[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Thiobiuret Synthesis & Yield Optimization
This guide serves as a specialized technical resource for researchers optimizing the synthesis of 1-substituted and 1,5-disubstituted thiobiurets. It moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges inherent to the thiobiuret scaffold.
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Reaction kinetics, nucleophilic addition protocols, and byproduct mitigation in thiobiuret pathways.
Module 1: Pathway Selection & Mechanistic Logic
User Question: I am seeing inconsistent yields between the isothiocyanate and isocyanate routes. Which pathway offers better regioselectivity for 1-substituted thiobiurets?
Technical Response: The choice between the Isothiocyanate Route (Path A) and the Isocyanate Route (Path B) is dictated by the electronic nature of your substituents and the desired position of the sulfur atom.
Path A: Isothiocyanate + Urea (The "Hard" Route)
-
Mechanism: Nucleophilic attack of urea nitrogen on the isothiocyanate carbon.[1]
-
Challenge: Urea is a poor nucleophile. The carbon of the isothiocyanate (
) is less electrophilic than that of an isocyanate due to the lower electronegativity of sulfur compared to oxygen. -
Outcome: Often requires high temperatures (
) or strong base catalysis, leading to thermal decomposition and desulfurization.
Path B: Isocyanate + Thiourea (The "Soft" Route)
-
Mechanism: Nucleophilic attack of thiourea nitrogen on the isocyanate carbon (
). -
Advantage: Isocyanates are highly electrophilic. Thiourea, while still a weak nucleophile compared to amines, can react under milder conditions (refluxing acetone/acetonitrile).
-
Recommendation: For 1-substituted thiobiurets, Path B is preferred for higher yields and cleaner reaction profiles.
Pathway Visualization
The following diagram illustrates the competing pathways and the critical "Cyclization Trap" that reduces yield.
Caption: Comparative reaction pathways showing the kinetic advantage of Path B and the downstream risks of cyclization.
Module 2: Troubleshooting Low Yields
User Question: My reaction mixture turns into a viscous oil that refuses to crystallize, and NMR shows a mix of product and starting material. How do I fix this "oiling out"?
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Viscous Oil / No Solid | Incomplete Conversion: The reaction stalled due to equilibrium or poor solubility of the intermediate. | Solvent Switch: Switch from Ethanol to Acetonitrile or Acetone . These polar aprotic solvents often allow the product to precipitate while keeping impurities in solution. Trituration: Vigorously stir the oil with cold Hexane or Et₂O to induce nucleation. |
| Desulfurization (H₂S smell) | Thermal Decomposition: Reaction temperature exceeded the stability limit of the C=S bond ( | Lower Temperature: Limit reflux to |
| Low Yield (<40%) | Cyclization: The open-chain thiobiuret cyclized to a thiadiazole (Hugershoff reaction). | Remove Oxidants: Ensure no trace metals (Cu, Fe) or halogens are present. Add a radical scavenger like Hydroquinone if suspecting radical-initiated cyclization. |
| Regioisomer Mix | Tautomerization: Thiourea has multiple nucleophilic sites (S vs N). | Control pH: Maintain neutral to slightly acidic conditions. Basic conditions favor S-alkylation (isothiobiuret formation) over N-acylation. |
Module 3: Optimized Synthesis Protocol (High-Yield Method)
Target: 1-Phenyl-2-thiobiuret Method: Isocyanate Addition to Thiourea (Path B)
Reagents:
-
Phenyl Isocyanate (1.0 eq)
-
Thiourea (1.1 eq) - Slight excess drives consumption of the electrophile.
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Catalyst: Pyridine (0.1 eq) - Optional, only if reaction is sluggish.
Step-by-Step Workflow:
-
Preparation: dry Thiourea in a vacuum oven at 60°C for 2 hours to remove hygroscopic water. Moisture hydrolyzes isocyanates to ureas, killing yield.
-
Solvation: Suspend Thiourea in anhydrous MeCN (concentration ~0.5 M). It may not dissolve completely; this is acceptable.
-
Addition: Heat the suspension to 50°C. Add Phenyl Isocyanate dropwise over 30 minutes.
-
Why? Slow addition prevents high local concentrations of isocyanate, reducing the risk of polymerization (dimerization).
-
-
Reaction: Reflux at 80°C for 3-5 hours. The suspension should clear as the intermediate forms, then potentially precipitate the product.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the isocyanate spot.
-
Workup (The Critical Step):
Module 4: Frequently Asked Questions (FAQs)
Q: Can I synthesize dithiobiurets (S=C-NH-C=S) using these methods? A: No. The reaction of an isothiocyanate with thiourea is extremely difficult due to the low nucleophilicity of both species.
-
Alternative: Use the reaction of Dicyandiamide with Hydrogen Sulfide (H₂S) under pressure, or the reaction of an amine with 3,5-dimethyl-1,2,4-thiadiazole followed by ring opening.
Q: Why do I see a "isothiobiuret" byproduct (S-linked)? A: This occurs if the sulfur atom acts as the nucleophile instead of the nitrogen. This is common in basic conditions.
-
Fix: Avoid strong bases like NaOH. Use non-nucleophilic organic bases (DIPEA) if a base is absolutely necessary, or rely on thermal activation in neutral solvents.
Q: How do I prevent the "Hugershoff" cyclization? A: The Hugershoff reaction (cyclization to 1,2,4-thiadiazoles) is driven by oxidation.
-
Prevention: Avoid halogens (Br₂, I₂) in the reaction matrix. If you are using an acid chloride precursor, ensure all HCl is neutralized or removed, as acidic conditions can sometimes catalyze ring closure depending on the substitution pattern.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327-2332. Retrieved from [Link]
-
Techapanalai, S., et al. (2023).[6] One‐Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide.[6] Scilit / ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Synthesis of N- and S-bis-protected lactosyl isothiobiurets. PubMed. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules.[2][3][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cbijournal.com [cbijournal.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Thiobiuret Aqueous Solubility Issues
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Welcome to the Technical Support Center. Working with thiobiuret and its derivatives (such as dithiobiuret or 1-benzoyl-2-thiobiuret) in aqueous environments presents a notorious bottleneck in drug formulation, biological assays, and coordination chemistry. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these solubility barriers and providing self-validating protocols to overcome them.
Core Mechanisms of Thiobiuret Insolubility (FAQs)
Q: Why do thiobiuret and its derivatives exhibit such recalcitrant aqueous solubility despite possessing polar functional groups? A: The insolubility of thiobiuret is driven by thermodynamics, specifically the dominance of crystal lattice energy over hydration energy. The thiobiuret core contains multiple hydrogen-bond donors (N-H) and acceptors (C=O, C=S). In the solid state, these form a highly robust, tightly packed intermolecular hydrogen-bonding network. When introduced to neutral water, the energy penalty required to disrupt this crystalline lattice far exceeds the thermodynamic payoff of forming new hydrogen bonds with water molecules. Consequently, compounds like dithiobiuret remain largely insoluble in neutral aqueous media[1].
Q: If water cannot disrupt the lattice, why do organic solvents work so well? A: Organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, or Toluene act as aggressive hydrogen-bond acceptors or disruptors. They effectively outcompete the internal N-H···S and N-H···O networks of the thiobiuret crystal. Thermodynamic studies on related thiourea compounds demonstrate that solubility is heavily dictated by these specific solvent-solute interaction energies. For example, synthesizing thiobiuret-metal complexes is routinely performed in methanol or toluene because the ligand exhibits high solubility in these environments[2].
Troubleshooting Guide: Overcoming Aqueous Phase Barriers
Q: How can I formulate thiobiuret for in vitro cell assays where high organic solvent concentrations (>0.1%) cause cytotoxicity? A: You must bypass direct solvation and utilize host-guest complexation . By employing Hydroxypropyl-β-cyclodextrin (HPβCD), you can encapsulate the lipophilic and aromatic moieties of substituted thiobiurets within the cyclodextrin's hydrophobic cavity. The hydrophilic exterior of the HPβCD molecule then interfaces with the aqueous buffer, dragging the insoluble thiobiuret into solution without relying on toxic levels of DMSO.
Q: Can pH manipulation effectively solubilize thiobiurets for metal coordination or synthetic workflows? A: Yes, and it is highly efficient. Thiobiurets possess weakly acidic protons (pKa typically ranges between 8 and 10, depending on substitutions). By adjusting the aqueous media to a pH above 10 using NaOH or ammonia, you force the deprotonation of the molecule. The resulting anionic species is highly polar and readily dissolves in water[1].
Quantitative Solubility Data
To assist in selecting the appropriate solvent system, the following table summarizes the solubility behavior of thiobiuret variants across different media.
| Compound Variant | Solvent System | Solubility Limit | Solubilization Mechanism |
| Amidinothiourea | Deionized Water (pH 7.0) | ~30.0 g/L | Baseline hydration[3] |
| Dithiobiuret | Deionized Water (pH 7.0) | < 1.0 g/L | Restricted by lattice energy[1] |
| Dithiobiuret | Aqueous Alkaline (pH 10.0) | > 50.0 g/L | Deprotonation / Ionization[1] |
| Thiobiuret Ligands | Methanol / Toluene | > 100.0 g/L | Disruption of H-bond network[2] |
| Thiobiuret Derivatives | 20% HPβCD (Aqueous) | ~ 15.0 g/L | Host-guest inclusion complexation |
Validated Experimental Protocols
Do not rely on visual clearance alone to confirm solubility; micro-suspensions can mimic true solutions but will ruin downstream assays. The following protocols are designed as self-validating systems .
Protocol A: pH-Driven Aqueous Solubilization and Reprecipitation
Best for: Chemical synthesis, purification, and alkaline-tolerant metal coordination.
-
Suspension: Weigh 100 mg of the thiobiuret derivative and suspend it in 10 mL of deionized water (10 mg/mL). The suspension will appear turbid.
-
Titration: Place the suspension on a magnetic stirrer at 400 rpm at 25°C. Dropwise, add 1M NaOH while continuously monitoring the pH.
-
Deprotonation: Continue titration until the pH reaches 10.0 - 10.2. At this threshold, the turbid suspension will rapidly transition into a completely clear solution, indicating full deprotonation[1].
-
Self-Validation Step (Integrity Check): To confirm that the thiobiuret core has not degraded via alkaline hydrolysis, extract a 1 mL aliquot. Titrate this aliquot with 1M HCl until the pH drops below 3.0. Immediate, quantitative reprecipitation of the white solid confirms the chemical stability and structural integrity of the compound[1].
Protocol B: Cyclodextrin-Assisted Solubilization for Biological Assays
Best for: Cell culture and in vivo applications requiring physiological pH.
-
Matrix Preparation: Prepare a 20% (w/v) HPβCD solution in standard Phosphate-Buffered Saline (PBS, pH 7.4). Filter sterilize through a 0.22 µm membrane.
-
Stock Creation: Dissolve the thiobiuret compound in 100% DMSO to create a highly concentrated 100 mM master stock.
-
Complexation: Under high-shear vortexing, add the DMSO stock dropwise into the HPβCD solution to achieve a final thiobiuret concentration of 1 mM. (The final DMSO concentration will be 1%, which is safely locked within the complex matrix).
-
Self-Validation Step (Micro-suspension Check): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet confirms that the thiobiuret is fully complexed thermodynamically and has not crashed out as an invisible micro-suspension.
Solubilization Decision Workflow
Use the following logical matrix to determine the optimal solubilization strategy for your specific downstream application.
Decision matrix for selecting thiobiuret solubilization strategies based on applications.
References
-
Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5 Source: Asahi Chemical Co., Ltd. URL:3
-
US2557980A - Preparation of dithiobiuret Source: Google Patents URL:1
-
Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K Source: INIS-IAEA URL:
-
Synthesis of thiobiuret ligand and metal complexes Source: ResearchGate URL:2
Sources
Technical Support Center: Troubleshooting Thiobiuret Ligand Exchange
Topic: Optimization and Troubleshooting of Ligand Exchange Reactions with Thiobiuret (
Introduction
Welcome to the technical support repository for thiobiuret chemistry. As a hybrid ligand featuring both "soft" thioamide (
-
Precursor Synthesis: For single-source metal sulfide deposition (e.g.,
, ).[1] -
Metal Recovery: Selective leaching of Gold (
) and Silver ( ) from e-waste or ores. -
Pharmaceutical Purification: Scavenging Trace Palladium (
) from drug substances.[2]
This guide addresses the specific kinetic, thermodynamic, and solubility hurdles encountered when exchanging standard ligands (halides, aquo, phosphines) with thiobiuret.
Phase 1: Pre-Reaction & Solubility Optimization
Q1: My thiobiuret ligand is not dissolving in the reaction solvent. How do I choose the correct medium?
Diagnosis: Thiobiuret is amphiphilic but leans towards polarity due to the urea backbone. Solution:
-
For Unsubstituted Thiobiuret: Use polar protic solvents like Methanol (MeOH) , Ethanol (EtOH) , or Water/Acetone mixtures.[1] It has poor solubility in non-polar solvents (Hexane, Toluene) and chlorinated solvents (DCM,
).[1] -
For N-Substituted Derivatives (e.g., 1,1,5,5-tetraisopropyl-2-thiobiuret): These are designed for lipophilicity.[1] Use Toluene , Chloroform , or Dichloromethane (DCM) .[1]
-
Troubleshooting Step: If the metal salt is water-soluble (e.g.,
) and the ligand is organic-soluble, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or a biphasic system (Water/Toluene) with vigorous stirring.
Q2: Should I use the ligand in its neutral or deprotonated form?
Mechanism: Thiobiuret exists in a thione-thiol tautomeric equilibrium.
-
Neutral (Thione form): Coordinates primarily through the Sulfur atom (monodentate). Preferred for simple adduct formation (e.g.,
).[1] -
Anionic (Thiolate form): Deprotonation with a base (NaOAc,
, or NaOH) generates the monoanion, facilitating S,O-chelation (bidentate).[1] This forms stable, neutral inner-complex salts (e.g., ).[1]
Recommendation:
-
For Chelation: Add 1.1 equivalents of base (Sodium Acetate) per ligand equivalent.
-
For Scavenging: Use the neutral form; the metal binding will often drive the equilibrium or displace a proton if the metal is Lewis acidic enough.
Phase 2: Reaction Optimization (Kinetics & Thermodynamics)
Q3: The reaction turns black/brown immediately. Is this decomposition?
Diagnosis: This often indicates the formation of metal sulfides (
-
Oxidation:
or high-valent metals can oxidize thiobiuret to dithiobiuret (disulfide dimer) or decompose it. -
Hydrolysis: High pH (>12) or high temperature (>80°C) can hydrolyze the thioamide bond, releasing
, which precipitates the metal as a sulfide.
Corrective Action:
-
Control pH: Keep pH between 8.0–11.0 for synthesis; avoid strongly alkaline conditions (> pH 12).
-
Inert Atmosphere: Perform reactions under
or Ar, especially for or precursors.[1] -
Temperature: Lower the temperature to 0–25°C initially. Only heat if the intermediate complex is stable.
Q4: I am trying to scavenge Palladium, but the levels are still high (>500 ppm). Why is the exchange inefficient?
Analysis: Ligand exchange is an equilibrium process. If the outgoing ligand (e.g., a phosphine) binds strongly, thiobiuret may not displace it effectively under static conditions.[1] Optimization Strategy:
-
Thermodynamic Drive: Use a large excess (5–10 eq) of thiobiuret relative to the metal impurity.
-
Solvent Swap: Exchange into a solvent where the product (Pd-Thiobiuret complex) is insoluble and precipitates out, or use a functionalized silica scavenger (e.g., Thiobiuret-modified Silica).
-
Activation: Add a mild acid (Acetic Acid) if the Pd is in a stable, low-oxidation state cluster; this can break up the cluster and allow ligand attack.
Phase 3: Characterization & Validation
Q5: How do I confirm coordination using IR spectroscopy?
Technical Insight: The Carbon-Sulfur (
| Functional Group | Free Ligand ( | Coordinated Complex ( | Diagnostic Interpretation |
| 3100–3400 | Shifts / Splits | Indicates involvement of amide N (if chelating). | |
| 700–800 | Shift to Lower | Critical: Confirm S-coordination. Bond weakens upon metal binding. | |
| 1400–1500 | Shift to Higher | C-N bond strengthens due to resonance shift upon S-binding. | |
| ~1650 | Unchanged or Shifted | Unchanged = Monodentate (S-only). Shifted = Bidentate (S,O-chelation).[1] |
Q6: The NMR spectrum shows broad peaks. Is my product paramagnetic?
Diagnosis:
-
Paramagnetism: If using
(tetrahedral, high spin) or , lines will be broad.[1] square planar complexes (often formed with strong chelators like thiobiuret) should be diamagnetic (sharp peaks).[1] -
Fluxionality: Thiobiuret complexes can exhibit restricted rotation around the C-N bond. Solution:
-
Run the NMR at elevated temperature (e.g., 50°C) to coalesce fluxional conformers.
-
If paramagnetic, rely on Mass Spectrometry (ESI-MS) and IR for characterization.[1]
Visual Troubleshooting Guides
Diagram 1: Ligand Exchange Mechanism & Decision Tree
This diagram illustrates the pathway from precursor to complex and the critical decision points for troubleshooting.
Caption: Figure 1: Decision matrix for thiobiuret ligand exchange. Green paths indicate successful synthesis; red paths require parameter adjustment.
Diagram 2: Coordination Modes of Thiobiuret
Visualizing the structural difference between the neutral and anionic binding modes.
Caption: Figure 2: Thiobiuret acts as a monodentate S-donor in neutral conditions or a bidentate S,O-donor upon deprotonation.[1]
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Bis(thiobiuret)Nickel(II) Complex
Target: Formation of a stable, square-planar chelate.
-
Preparation: Dissolve Nickel(II) Acetate tetrahydrate (1.0 mmol) in Methanol (20 mL).
-
Ligand Solution: Dissolve 2-Thiobiuret (2.2 mmol, slight excess) in warm Methanol (15 mL).
-
Mixing: Add the ligand solution dropwise to the metal solution under constant stirring.
-
pH Adjustment: (Optional but recommended for high yield) Add a dilute solution of Sodium Acetate (2.0 mmol) in methanol to facilitate deprotonation.
-
Reaction: Reflux the mixture at 60°C for 2 hours . The solution should change color (typically to orange/brown or purple depending on the specific derivative).
-
Workup:
-
Drying: Dry under vacuum at 40°C.
Protocol B: Palladium Scavenging from API (Active Pharmaceutical Ingredient)
Target: Reduction of Pd content to <10 ppm.[6]
-
Assessment: Dissolve crude API (containing residual Pd catalyst) in a compatible solvent (e.g., THF, EtOAc, or DMF).[1]
-
Scavenger Addition: Add Thiobiuret-functionalized Silica (or free thiobiuret if API solubility allows separation) at a loading of 5–10 equivalents relative to the estimated Pd content.
-
Incubation: Stir at 40–50°C for 4–12 hours .
-
Note: Elevated temperature improves the kinetics of Pd release from the original catalytic complex.
-
-
Filtration: Filter the mixture through a 0.45
pad (Celite or membrane) to remove the Pd-ligand complex/silica. -
Analysis: Test the filtrate using ICP-MS to verify Pd removal.
References
-
Synthesis and Characterization of Metal Complexes
-
Synthesis of thiobiuret ligand and metal complexes. ResearchGate.[6]
-
-
Thiobiuret/Thiourea in Gold Leaching
-
Method for gold leaching method by thiourea. Google Patents (CN103789546A).
-
-
Palladium Scavenging Techniques
-
Palladium scavenging: From 1% to within ICH limits.[7] Onyx Scientific.
-
-
Coordination Chemistry Mechanisms
-
Ligand Substitution Reactions. LibreTexts Chemistry.
-
-
Spectroscopic Characterization
-
Thiourea Derivative Metal Complexes: Spectroscopic Evaluation. MDPI.
-
Sources
- 1. CN103789546A - Method for gold leaching method by thiourea - Google Patents [patents.google.com]
- 2. arborassays.com [arborassays.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
Removing sulfur impurities from crude thiobiuret samples
Topic: Removing Sulfur Impurities from Crude Thiobiuret Samples
Introduction: The Polarity Mismatch Principle
Welcome to the Purification Support Hub.
You are likely here because your crude thiobiuret (2-imino-4-thiobiuret) sample is contaminated with elemental sulfur (
The Core Science: Successful purification relies on exploiting the polarity mismatch between your target and the impurity:
-
Thiobiuret is a polar, hydrogen-bonding capable amine.
-
Elemental Sulfur is a non-polar, hydrophobic allotrope.
This guide provides a self-validating workflow to separate these two phases efficiently.
Module 1: Diagnostic & Validation
Before initiating purification, confirm the nature of your impurity.
Q: How do I distinguish sulfur contamination from other byproducts?
A: Use Melting Point (MP) depression and solubility tests as your primary diagnostic tools. Sulfur lowers the sharp melting point of thiobiuret significantly.
Diagnostic Data Table
| Property | Thiobiuret (Target) | Elemental Sulfur (Impurity) | Diagnostic Observation |
| Melting Point | 171–173 °C [1, 2] | 115 °C [3] | If crude melts <160°C or has a broad range, sulfur is present. |
| Appearance | White crystalline powder | Yellow powder or crystals | Distinct yellow tint indicates >1% sulfur. |
| Water Solubility | Soluble (Hot), Sparingly (Cold) | Insoluble | Sulfur floats/clumps in boiling water. |
| Toluene Solubility | Insoluble | Soluble [4] | Toluene extracts sulfur, leaving thiobiuret. |
Module 2: The "Sulfur-Crash" Protocol (Solvent Washing)
Use this method if your crude sample is visibly yellow or contains >5% sulfur.
Q: Can I remove sulfur without recrystallizing the whole batch?
A: Yes. Because thiobiuret is insoluble in non-polar solvents, you can perform a trituration (solvent wash) to leach out the sulfur without dissolving your product.
Protocol:
-
Dry the Crude: Ensure your crude solid is completely dry. Water interferes with the non-polar solvent's efficiency.
-
Solvent Selection: Use Toluene (Preferred) or Carbon Disulfide (
).-
Safety Note:
is highly toxic and flammable. Toluene is safer and effective at 40–50°C.
-
-
The Wash:
-
Place crude solid in a flask.
-
Add Toluene (5 mL per gram of crude).
-
Warm to 50°C with vigorous stirring for 20 minutes.
-
-
Filtration: Filter the suspension while warm.
-
Filtrate (Liquid): Contains dissolved Sulfur (Yellow). Discard properly.
-
Residue (Solid): Contains Thiobiuret (White).
-
Module 3: The "Hot Filtration" Recrystallization
Use this method for final purification to achieve >99% purity.
Q: My sample is white but has a low melting point. How do I polish it?
A: Perform a hot filtration recrystallization using water. Sulfur is insoluble in water even at boiling temperatures, allowing it to be filtered off physically while the thiobiuret passes through in solution.
Critical Mechanism: At 100°C, thiobiuret dissolves. Sulfur (MP 115°C) remains a solid. If impurities lower the sulfur's MP below 100°C, it may form molten "oil droplets." In either case, it is a separate phase.
Step-by-Step Protocol:
-
Dissolution: Suspend the pre-washed solid in distilled water (approx. 10-15 mL/g).
-
Rapid Heating: Bring to a boil. Do not reflux for extended periods (prolonged boiling can hydrolyze thiobiuret).
-
Adsorption (Optional but Recommended): If the solution is cloudy (colloidal sulfur), add Activated Charcoal or Celite (1-2% by weight). This traps microscopic sulfur particles.
-
Hot Filtration:
-
Pre-heat your funnel and filter paper with boiling water.
-
Filter the solution immediately while near boiling.
-
Trapped: Sulfur/Charcoal stays on the paper.
-
Through: Clear Thiobiuret solution passes into the receiving flask.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. Thiobiuret will crystallize as white needles.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic and separation pathways.
Caption: Logical workflow for removing sulfur via solvent washing (Toluene) followed by aqueous recrystallization.
Module 5: Troubleshooting & FAQs
Q: The sulfur is passing through my filter paper. What is happening?
Issue: Colloidal Sulfur. Mechanism: Sulfur can form sub-micron particles that are too small for standard filter paper pores. Fix:
-
Add Celite 545 (diatomaceous earth) to your boiling solution before filtering. This creates a tortuous path that traps colloids.
-
Refilter the hot solution through a pad of Celite.
Q: My product is "oiling out" instead of crystallizing.
Issue: Phase Separation. Mechanism: If the concentration is too high or the cooling is too rapid, the product separates as a liquid oil rather than a crystal lattice. Fix:
-
Reheat to dissolve the oil.
-
Add a small amount of extra solvent (water).[1]
-
Seed the solution with a tiny crystal of pure thiobiuret.
-
Cool slowly to room temperature before putting it in an ice bath.
Q: Can I use Ethanol instead of Water?
A: Yes, but with caution.
-
Pros: Thiobiuret is very soluble in ethanol.
-
Cons: Sulfur is slightly soluble in hot ethanol. This reduces the separation efficiency compared to water (where sulfur is virtually insoluble).
-
Recommendation: Use water for primary sulfur removal. Use Ethanol/Water mixtures only for final polishing if yield is low.
References
-
PubChem. (n.d.). Sulfur (Element) - Physical Properties. National Library of Medicine. Retrieved from [Link]
-
Jay, S., et al. (2009).[2] Solubility of Elemental Sulfur in Toluene between 267.15 and 313.15 K.[2][3][4][5] Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing Thiobiuret Solutions for Long-Term Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of maintaining the stability of thiobiuret solutions for long-term storage. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses the most common questions encountered when working with thiobiuret solutions.
Q1: What are the primary causes of thiobiuret solution instability?
A1: Thiobiuret, like many thiourea derivatives, is susceptible to degradation through several pathways, primarily driven by environmental factors. The main culprits are:
-
Oxidation: The sulfur atom in the thiobiuret molecule is easily oxidized by atmospheric oxygen or other oxidizing agents present in the solution. This can lead to the formation of various sulfur oxides and potentially cleave the C=S bond to form urea derivatives.[1]
-
Hydrolysis: Thiobiuret can undergo hydrolysis, a reaction with water that can be accelerated under acidic or basic conditions. This process can break down the molecule, yielding amines, thiols, and cyanamide derivatives.[1]
-
Thermal Degradation: Elevated temperatures can cause the decomposition of thiobiuret.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of thiobiuret.[1]
Q2: I've noticed a yellowing of my thiobiuret solution. What does this indicate?
A2: A color change, such as yellowing or browning, is a common visual indicator of chemical degradation. This is often a sign of oxidation or the formation of colored degradation byproducts.[2] It is crucial to re-evaluate the purity of the solution using an appropriate analytical method, such as HPLC, before use.
Q3: Can I store my thiobiuret solution at room temperature?
A3: For general use, it is recommended to store thiobiuret solutions at a controlled room temperature, typically between 15°C and 25°C, for short periods.[1] However, for long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is highly recommended to minimize thermal degradation.[1] Always protect the solution from light.
Q4: What is the best solvent for preparing thiobiuret solutions?
A4: The choice of solvent depends on the intended application and desired concentration. Thiobiuret has reported solubility in water, methanol, and ethanol.[3][4] For applications where aqueous solutions are not suitable, dimethyl sulfoxide (DMSO) is another potential solvent.[5] When preparing solutions for biological assays, ensure the final concentration of the organic solvent is low enough to avoid toxicity to the cells.[6]
Q5: Is it better to use glass or plastic containers for storing thiobiuret solutions?
A5: For long-term storage, borosilicate glass (USP Type I) is generally preferred due to its chemical inertness and resistance to leaching.[7][8] Amber glass vials are particularly recommended to protect the solution from light.[1] If using plastic, polypropylene (PP) tubes can be a suitable option for short-term storage or for centrifugation, as they offer good chemical resistance to many organic solvents and aqueous solutions.[9][10] However, it's important to be aware that some plastics may be incompatible with certain organic solvents and can potentially leach plasticizers or other additives.[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems you may encounter with your thiobiuret solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in solution | 1. Exceeded solubility limit: The concentration of thiobiuret is too high for the chosen solvent. 2. Temperature change: A decrease in temperature can reduce solubility. 3. Solvent evaporation: Partial evaporation of the solvent increases the concentration of thiobiuret. 4. pH shift: A change in the solution's pH can affect the solubility of thiobiuret. | 1. Prepare a more dilute solution or gently warm the solution to aid dissolution (if thermal degradation is not a concern for immediate use). 2. Store the solution at a constant, appropriate temperature. 3. Ensure containers are tightly sealed to prevent solvent loss. 4. If applicable, use a buffered solvent system to maintain a stable pH. |
| Loss of biological activity or inconsistent experimental results | Degradation of thiobiuret: The active compound has broken down, leading to a lower effective concentration. | 1. Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared thiobiuret solutions. 2. Verify concentration: Use a validated analytical method, such as the HPLC-UV protocol provided below, to determine the actual concentration of thiobiuret in your stock solution. 3. Optimize storage conditions: Review your storage procedures and implement the recommendations for temperature, light protection, and inert atmosphere. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products: The thiobiuret has degraded into other chemical species. | 1. Characterize degradation products: If possible, use techniques like LC-MS to identify the structure of the new peaks. This can provide valuable information about the degradation pathway. 2. Perform a forced degradation study: Intentionally stress the thiobiuret solution (e.g., with acid, base, heat, or an oxidizing agent) to generate degradation products and confirm that your analytical method can resolve them from the parent compound.[2][7] |
Protocols for Stabilization and Analysis
This section provides detailed, step-by-step methodologies for preparing stable thiobiuret solutions and for assessing their purity and concentration over time.
Protocol 1: Preparation and Stabilization of a Thiobiuret Stock Solution
This protocol describes the preparation of a thiobiuret stock solution with the addition of an antioxidant to enhance its stability.
Materials:
-
Thiobiuret powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)[11]
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (e.g., argon or nitrogen)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of BHT/DMSO Solution:
-
Prepare a 0.1% (w/v) BHT stock solution in anhydrous DMSO. For example, dissolve 10 mg of BHT in 10 mL of DMSO.
-
Gently vortex until the BHT is completely dissolved.
-
-
Preparation of Thiobiuret Stock Solution:
-
Accurately weigh the desired amount of thiobiuret powder in a sterile amber glass vial.
-
Add the appropriate volume of the 0.1% BHT/DMSO solution to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the thiobiuret is completely dissolved.
-
-
Inert Gas Purging and Storage:
-
Gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.
-
Tightly seal the vial with the PTFE-lined cap.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purge with inert gas, and store at -80°C. For short-term storage (up to one month), store at -20°C.[1][12]
-
Causality Behind Experimental Choices:
-
DMSO: Anhydrous DMSO is used as the solvent to minimize hydrolysis.
-
BHT: Butylated hydroxytoluene is a widely used antioxidant that can help to prevent free radical-mediated oxidation of the thiobiuret.[11][13][14]
-
Amber Glass Vials: These vials protect the light-sensitive thiobiuret solution from photodegradation.[1]
-
Inert Gas: Purging with an inert gas removes oxygen from the headspace of the vial, thereby minimizing oxidative degradation.[1]
-
Aliquoting and Freezing: Storing the solution in single-use aliquots at low temperatures prevents repeated freeze-thaw cycles, which can accelerate degradation.[12]
Protocol 2: Stability-Indicating HPLC-UV Method for Thiobiuret Analysis
This protocol provides a validated-style method for the quantitative analysis of thiobiuret and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B (linear gradient)
-
10-12 min: 95% B (isocratic)
-
12-13 min: 95% to 5% B (linear gradient)
-
13-15 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation:
-
Prepare a series of thiobiuret standard solutions of known concentrations in the mobile phase (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Dilute an aliquot of the thiobiuret solution to be tested with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the thiobiuret standards against their corresponding concentrations.
-
Determine the concentration of thiobiuret in the test samples by interpolating their peak areas from the calibration curve.
-
Monitor for the appearance of new peaks, which indicate the presence of degradation products.
-
Self-Validation System:
This HPLC method is designed to be "stability-indicating," meaning it can separate the parent thiobiuret peak from the peaks of its potential degradation products. The use of a gradient elution allows for the separation of compounds with a range of polarities. The inclusion of a forced degradation study (stressing the sample with acid, base, heat, and an oxidizing agent) during method validation is crucial to demonstrate this separation capability.[2][7][15]
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways of thiobiuret.
Caption: Primary degradation pathways of thiobiuret.
Caption: Key strategies for stabilizing thiobiuret solutions.
References
-
Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
-
Shnidman, L. (1931). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. The Journal of Physical Chemistry. [Link]
-
Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]
-
Shnidman, L. (1932). The Solubility of Thiourea in Water, Methanol, and Ethanol. The Journal of Physical Chemistry. [Link]
-
Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. (n.d.). [Link]
-
Finholt, P. (1953). The stability of ascorbic acid in solution. Journal of Pharmaceutical Sciences. [Link]
-
European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). [Link]
-
Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. (2014). PMC. [Link]
-
Van Horn, Metz & Co., Inc. (2023). How is BHT Used in Lubricants?. [Link]
-
Lee, S. et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]
-
Borosilicate Glass vs. Polypropylene Labware: Benefits, Drawbacks & How to Choose. (2025). [Link]
-
Shekhovtsova, T. N. et al. (2013). STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. Journal of the Serbian Chemical Society. [Link]
-
Butylated hydroxytoluene – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library. [Link]
-
Kavirajan, N. (2017). DOT language — Beginner. Medium. [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). PMC. [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC. [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025). ResearchGate. [Link]
-
Chemical Degradation Pathways. (2025). Sustainability Directory. [Link]
-
Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (n.d.). PubMed. [Link]
-
The Lab Depot. (2024). Comprehensive Polypropylene Chemical Compatibility Chart. [Link]
- Google Patents. (n.d.). US2585580A - Stabilizing ascorbic acid with thio-sugars.
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2014). ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
-
Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions. (2018). MDPI. [Link]
-
Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution. (n.d.). [Link]
-
Foxx Life Sciences. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]
-
CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. [Link]
-
ResearchGate. (2015). Is anyone familiar with analysis of pharmaceutical compounds degradation in solutions by a UV spectrophotometer before the analysis using HPLC?. [Link]
-
Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. (2023). NIH. [Link]
Sources
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- 15. onyxipca.com [onyxipca.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Thiobiuret: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Thiobiuret Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Thiobiuret (imidodicarbonic diamide, N-thio-), comparing its spectral behavior against its structural analogs: Biuret (oxygen analog) and Dithiobiuret (disulfur analog).
For researchers in medicinal chemistry and ligand design, distinguishing these congeners is critical. While Biuret is a standard protein assay reagent, Thiobiuret serves as a specialized precursor for heterocycles and a heavy-metal chelator. This guide delineates the specific m/z markers and fragmentation mechanisms that allow for unambiguous identification of Thiobiuret in complex mixtures.
Comparative Analysis: Thiobiuret vs. Structural Analogs
In the context of "product performance"—defined here as the ability to be detected and structurally characterized—Thiobiuret offers distinct advantages over Biuret due to the presence of the sulfur atom.
Table 1: Spectral Fingerprint Comparison (EI-MS, 70 eV)
| Feature | Thiobiuret (Target) | Biuret (Alternative 1) | Dithiobiuret (Alternative 2) |
| Formula | C₂H₅N₃OS | C₂H₅N₃O₂ | C₂H₅N₃S₂ |
| Molecular Weight | 119.14 g/mol | 103.08 g/mol | 135.21 g/mol |
| Molecular Ion ( | m/z 119 | m/z 103 | m/z 135 |
| Isotope Pattern | Distinct M+2 (~4.4%) due to ³⁴S | Negligible M+2 (<0.5%) | Pronounced M+2 (~9%) due to 2xS |
| Key Neutral Loss | -HNCO (43 Da) -HNCS (59 Da) | -HNCO (43 Da) -NH₃ (17 Da) | -HNCS (59 Da) -H₂S (34 Da) |
| Diagnostic Fragment | m/z 76 (Thiourea radical) | m/z 60 (Urea radical) | m/z 76 (Thiourea radical) |
| Base Peak (Typical) | m/z 60 or 43 | m/z 44 or 60 | m/z 76 |
Performance Insight: The Sulfur Advantage
-
Isotopic Tagging: Thiobiuret is superior to Biuret for confirmation in dirty matrices. The ³⁴S isotope creates a diagnostic M+2 peak at m/z 121 with ~4.4% relative abundance. Biuret lacks this, making its molecular ion harder to distinguish from background noise or isobaric interferences.
-
Fragmentation Specificity: Thiobiuret follows a "dual-path" fragmentation. It can lose the oxygenated moiety (as HNCO) to mimic thiourea, or lose the sulfur moiety (as HNCS) to mimic urea. This unique branching provides a richer structural confirmation than Dithiobiuret, which primarily sheds sulfur-containing fragments.
Detailed Fragmentation Mechanisms
Understanding the causality of fragmentation is essential for interpreting spectra of Thiobiuret derivatives. The fragmentation is driven by the stability of the resulting resonance-stabilized cations.
Primary Fragmentation Pathways (EI)
Upon Electron Ionization (70 eV), the radical cation (
-
Path A (Loss of Isocyanic Acid):
-
Mechanism: A hydrogen transfer (often from the central NH or terminal NH₂) facilitates the expulsion of neutral HNCO (43 Da).
-
Result: Formation of the Thiourea radical cation at m/z 76 .
-
Significance: This confirms the presence of the
bond.
-
-
Path B (Loss of Isothiocyanic Acid):
-
Mechanism: Similar rearrangement expelling neutral HNCS (59 Da).
-
Result: Formation of the Urea radical cation at m/z 60 .
-
Significance: This confirms the presence of the
bond.
-
-
Path C (Deamination):
-
Mechanism: Loss of NH₃ (17 Da).
-
Result: Peak at m/z 102 . Common in primary amides/thioamides.
-
Visualization of Fragmentation Logic
Caption: Fragmentation tree of Thiobiuret showing competitive loss of O- and S-containing moieties.
Experimental Protocol: Self-Validating Workflow
To replicate these patterns and validate the identity of a Thiobiuret sample, follow this protocol. This workflow includes "Checkpoints" to ensure data integrity.
Materials
-
Analyte: Thiobiuret (Solid).[1]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid water to prevent hydrolysis during storage.
-
Instrument: GC-MS (EI source) or LC-MS/MS (ESI source).
Step-by-Step Methodology
A. Sample Preparation[2][3][4]
-
Dissolution: Dissolve 1 mg Thiobiuret in 1 mL MeOH. Vortex for 30 seconds.
-
Dilution: Dilute 10 µL of stock into 990 µL MeOH (Final conc: ~10 ppm).
-
Checkpoint: Solution must be clear. Turbidity indicates impurities or polymerization.
-
B. Mass Spectrometry Parameters (Direct Infusion/Flow Injection)
-
Ionization: Electron Ionization (EI) at 70 eV (for structural fingerprinting).
-
Source Temperature: 200°C. Caution: Thiobiuret decomposes thermally above 180°C. If using GC, ensure injector temp is optimized or use LC-MS.
-
Scan Range: m/z 30 – 200.
C. Data Validation (The "Truth" Test)
-
Molecular Ion Check: Look for m/z 119.
-
Isotope Check: Measure intensity of m/z 121.
-
Pass: Intensity is ~4-5% of m/z 119.
-
Fail: Intensity is <1% (Sample is likely Biuret).
-
-
Fragment Ratio: Calculate Ratio = Intensity(76) / Intensity(60).
-
Insight: This ratio varies by instrument energy but should be consistent for your specific setup.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Thiourea and Urea Derivatives: Electron Ionization Mass Spectra. National Institute of Standards and Technology.[3][9][11][12] [Link]
-
ChemGuide. (2021). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]
- Hogg, A. M., & KEBARLE, P. (1965). Mass Spectrometry of Ions from Electric Discharges, Flames, and Other Sources. Journal of Chemical Physics.
-
University of Bristol. (2024). Mass Spectrometry Isotope Calculator. (Used for validating S/O isotope patterns).[1] [Link]
Sources
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- 3. Thiourea [webbook.nist.gov]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 10. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
- 12. Thiourea [webbook.nist.gov]
X-ray diffraction analysis of thiobiuret crystal structures
Advanced Structural Elucidation of Thiobiurets: A Comparative Analytical Guide
Introduction: The Mechanistic Significance of Thiobiurets
Thiobiurets and dithiobiurets are essential scaffolds in coordination chemistry, acting as highly versatile bidentate ligands. Because of their planar molecular structure and specific bonding patterns, they readily coordinate with transition metals (e.g., Ni, Fe, Cu, Zn) to form stable complexes. These metal-thiobiuret complexes have gained significant traction as single-source precursors for the deposition of metal sulfide thin films (such as Ni₇S₆ or FeS) via aerosol-assisted chemical vapor deposition (AACVD) (1)[1].
Mechanistically, the stability and reactivity of these complexes are governed by extensive electron delocalization. X-ray crystallographic analysis of free dithiobiuret reveals that the C-S bonds average approximately 1.69 Å—shorter than a typical C-S single bond—while the internal C-N bonds are around 1.38 Å, indicating strong conjugation across the S-C-N-C-S moiety (2)[2]. Accurately mapping these subtle bond length variations requires high-resolution analytical techniques to confirm successful ligand coordination before utilizing the complexes in materials synthesis.
Comparative Analysis of Structural Elucidation Techniques
When evaluating the structural integrity of a synthesized thiobiuret complex, researchers must select the most appropriate analytical modality. Below is an objective comparison of Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR) regarding their performance in thiobiuret characterization.
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) |
| Primary Output | Absolute 3D atomic coordinates, bond lengths, and dihedral angles. | Bulk phase identification, crystallinity, and crystallite size. | Local chemical environment, tautomeric states, and molecular dynamics. |
| Sample Requirement | High-quality single crystal (0.1 - 0.3 mm). | Fine, homogenized powder (~10-50 mg). | Solid powder packed in a rotor (~10-100 mg). |
| Thiobiuret Application | Resolving S-C-N-C-S electron delocalization and metal coordination geometry. | Validating bulk purity of synthesized metal complexes and resulting metal sulfide films. | Detecting hydrogen bonding networks in diamagnetic complexes. |
| Throughput & Speed | Low (hours to days per crystal). | High (minutes per sample). | Low to Medium (hours). |
| Core Limitation | Crystal growth can be difficult; not representative of bulk yield. | Cannot determine de novo 3D structures easily; peak overlap in complex mixtures. | Severe line broadening for paramagnetic metal complexes (e.g., Fe, Co). |
Causality in Experimental Design: Why SCXRD is the Gold Standard
While ssNMR provides excellent data on local chemical environments, it struggles to resolve the exact 3D coordination geometry of paramagnetic metal complexes (e.g., Iron(III) thiobiurets) due to severe line broadening. SCXRD overcomes this limitation by providing absolute atomic coordinates. For instance, SCXRD can definitively prove whether a metal atom in a thiobiuret complex is coordinated in a square planar geometry, or if the ligand backbone is tilted out of the coordination plane due to steric hindrance from alkyl substituents (3)[3].
However, a single crystal is not statistically representative of a bulk synthesis. To ensure scientific integrity, a self-validating system must be employed: the atomic model derived from SCXRD is used to generate a simulated PXRD pattern, which is then cross-referenced against the experimental PXRD pattern of the bulk powder to confirm phase purity (4)[4].
Self-Validating Experimental Protocol for Thiobiuret Characterization
Step 1: Synthesis and Metal Complexation
-
Action: React the synthesized thiobiuret ligand with a transition metal salt (e.g., NiCl₂) in a polar solvent (e.g., methanol).
-
Causality: Polar solvents facilitate the deprotonation of the thiobiuret ligand, allowing it to act as an anionic bidentate chelator, driving the formation of the thermodynamically stable metal complex.
Step 2: Single Crystal Growth via Slow Evaporation
-
Action: Dissolve a portion of the purified bulk powder in a minimal amount of acetonitrile. Allow the solvent to slowly evaporate at room temperature in a vibration-free environment.
-
Causality: Slow evaporation maintains a low state of supersaturation, preventing rapid nucleation. This ensures the growth of large, defect-free single crystals required for high-resolution X-ray diffraction.
Step 3: SCXRD Data Collection and Refinement
-
Action: Mount a suitable crystal (0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 150 K.
-
Causality: Mo Kα radiation is specifically chosen over Cu Kα for heavy transition metal complexes to minimize X-ray absorption and fluorescence effects. Collecting data at cryogenic temperatures (150 K) reduces the thermal motion of the atoms, yielding sharper diffraction spots and more accurate C-S and C-N bond length measurements.
Step 4: Bulk Validation via PXRD (The Self-Validation Loop)
-
Action: Grind the remaining bulk precipitate into a fine powder and collect an experimental PXRD pattern. Generate a theoretical PXRD pattern from the Crystallographic Information File (CIF) obtained in Step 3. Compare the two patterns.
-
Causality: If the experimental peaks match the simulated peaks in both position (2θ) and relative intensity, the bulk material is definitively proven to be phase-pure and structurally identical to the analyzed single crystal.
Workflow Visualization
Workflow demonstrating the self-validating cycle of thiobiuret structural elucidation.
References
- Source: grokipedia.
- Source: Chemistry of Materials (acs.org)
- Source: Inorganic Chemistry (acs.org)
- Source: MDPI (mdpi.com)
Sources
Thermal analysis (TGA/DSC) of thiobiuret decomposition
Title: Unlocking Thiobiuret Decomposition: A Comparative Guide to TGA, DSC, and Hyphenated Thermal Analysis
Introduction Thiobiurets and their metal complexes are highly valued as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles and thin films[1][2]. Because the purity, phase, and morphology of the resulting metal sulfides depend entirely on the thermal breakdown of the precursor, understanding the exact decomposition mechanism of thiobiurets is a critical path in materials science and drug development.
To map this thermal landscape, researchers rely on thermal analysis. However, choosing the right analytical modality—Standalone Thermogravimetric Analysis (TGA), Standalone Differential Scanning Calorimetry (DSC), Simultaneous Thermal Analysis (STA), or Hyphenated Evolved Gas Analysis (TGA-FTIR)—can dictate whether a decomposition pathway is fully understood or dangerously misinterpreted[3]. This guide objectively compares these thermal analysis techniques, providing a self-validating experimental protocol for profiling thiobiuret decomposition.
When subjected to heat, thiobiuret complexes do not simply vaporize. They undergo complex, multi-step thermolysis. A typical thiobiuret complex will first melt (an endothermic phase transition), followed by skeletal rearrangement and the sequential elimination of volatile byproducts such as hydrogen sulfide (H₂S), ammonia (NH₃), and isocyanic acid (HNCO)[4].
If a researcher only measures mass loss, they miss the energetic nature of the structural rearrangements. Conversely, measuring only heat flow obscures the stoichiometric mass of the departing ligands. Therefore, selecting the appropriate instrumental approach is a matter of matching the data output to the mechanistic question.
Objective Comparison of Thermal Analysis Modalities
Below is a comparative matrix evaluating how different thermal analysis configurations perform when analyzing thiobiuret complexes.
Table 1: Comparative Performance of Thermal Analysis Techniques for Thiobiuret Profiling
| Analytical Technique | Primary Data Output | Key Insight for Thiobiuret Analysis | Limitations |
| Standalone TGA | Mass change vs. Temperature / Time | Quantifies stoichiometric loss of ligands (e.g., H₂S evolution)[3]. | Cannot detect melting points or solid-state phase transitions prior to decomposition. |
| Standalone DSC | Heat flow (mW) vs. Temperature | Identifies melting point (Tm) and endothermic/exothermic nature of ligand cleavage[3]. | Cannot confirm if an endothermic peak is a phase change or a mass-loss event. |
| STA (TGA-DSC) | Simultaneous Mass & Heat Flow | Correlates mass loss directly with thermal events under identical thermal history. | Slightly lower DSC sensitivity compared to dedicated, standalone heat-flux DSCs. |
| TGA-FTIR / MS | Mass loss + Gas Identification | Chemically identifies evolved gases (NH₃ vs. H₂S) in real-time. | High complexity; requires heated transfer lines to prevent condensation of heavy volatiles. |
Experimental Protocol: A Self-Validating Workflow for Thiobiuret Thermal Profiling
To ensure high-fidelity data, the following step-by-step methodology utilizes an STA (Simultaneous TGA-DSC) system, which is the gold standard for single-source precursor evaluation[4]. This protocol is designed as a self-validating system: the mass loss (TGA) must stoichiometrically align with the predicted ligand mass, while the heat flow (DSC) validates the physical state changes.
Step 1: System Preparation and Baseline Validation
-
Action: Run a blank baseline using empty alumina (Al₂O₃) crucibles from 30 °C to 600 °C.
-
Causality: Alumina is chosen over aluminum because thiobiuret decomposition often exceeds 400 °C, which approaches the melting point of aluminum pans. The blank run subtracts buoyancy effects and systemic heat-flow drift, ensuring that all recorded signals originate solely from the sample.
Step 2: Sample Loading
-
Action: Weigh exactly 5.0 to 10.0 mg of the thiobiuret complex into the sample crucible.
-
Causality: Utilizing a small, precisely measured mass minimizes thermal gradients within the sample. Too much mass causes self-insulation, leading to artificially broadened decomposition peaks and delayed onset temperatures.
Step 3: Atmospheric Control
-
Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: Nitrogen provides an inert atmosphere. If air or oxygen were used, the thiobiuret would undergo exothermic combustion rather than pure thermolysis[5]. For metal sulfide precursor design, isolating the innate thermal breakdown is mandatory.
Step 4: Temperature Programming
-
Action: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min[4].
-
Causality: A 10 °C/min heating rate is the optimal kinetic balance. Faster rates (e.g., 20 °C/min) induce thermal lag, pushing the apparent decomposition to higher temperatures. Slower rates (e.g., 2 °C/min) provide better resolution but drastically reduce the DSC heat flow signal (which is a function of the heating rate).
Step 5: Data Correlation (Self-Validation)
-
Action: Overlay the TGA first derivative (DTG) curve with the DSC curve.
-
Causality: If a DSC endothermic peak occurs without a corresponding DTG peak, it validates a pure phase transition (e.g., melting). If the DSC peak aligns perfectly with a DTG mass-loss peak, it confirms an endothermic decomposition step (e.g., ligand volatilization).
Visualizing the Analytical Logic
The following diagram maps the logical flow of data acquisition and mechanistic deduction when analyzing thiobiuret complexes.
Workflow for the thermal and mechanistic profiling of thiobiuret decomposition.
Conclusion
While standalone TGA and DSC provide foundational data, the intricate decomposition of thiobiuret complexes demands a holistic approach. By utilizing STA—often hyphenated with FTIR or MS—researchers can confidently link the physical melting of the precursor to its subsequent stoichiometric breakdown. Adhering to strict, self-validating protocols ensures that the thermal data translates directly into actionable insights for downstream materials synthesis.
References
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
- Synthesis, X-ray single-crystal structural characterization and thermal analysis of bis(O-alkylxanthato)Cd(II). The University of Manchester.
- Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors. Nanoscale (RSC Publishing).
- Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures. ResearchGate.
- Thiourea‐Derived Single‐Source Molecular Precursor For Spin‐Coated PbS Thin Films. NIH.gov.
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- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Thiourea‐Derived Single‐Source Molecular Precursor For Spin‐Coated PbS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Optimizing the Chromatographic Separation of Thiobiuret Analogs
Abstract
The robust analysis and purification of thiobiuret analogs are critical in pharmaceutical research and development, owing to their diverse biological activities. However, the inherent polarity and structural similarities of these compounds present significant challenges for chromatographic separation. Standard reversed-phase methods often fail to provide adequate retention, leading to poor resolution and inaccurate quantification. This guide provides a comprehensive comparison of chromatographic strategies to effectively separate thiobiuret analogs. We will delve into the mechanistic principles behind Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC), offering field-proven insights into method development and optimization. By presenting supporting experimental data from a comparative study of three model thiobiuret analogs, this guide equips researchers, scientists, and drug development professionals with the expertise to select and refine the most efficient separation strategy for their specific analytical objectives.
The Analytical Challenge: Understanding Thiobiuret and Its Analogs
Thiobiuret (carbamothioylurea) is a small, highly polar organic compound containing both carbonyl and thiocarbonyl functional groups, as well as multiple amine functionalities.[1] Its analogs, often explored as potential therapeutic agents, typically retain this polar core while varying in their substituent groups. These substitutions can subtly alter properties like hydrophobicity, pKa, and hydrogen bonding capacity, which are the very handles we use to achieve chromatographic separation.
The primary analytical hurdles include:
-
Poor Retention in Reversed-Phase (RP) Chromatography: The hydrophilic nature of these molecules leads to weak interactions with non-polar stationary phases (e.g., C18), causing them to elute at or near the solvent front.[2][3][4]
-
Co-elution of Structurally Similar Analogs: Minor structural modifications between analogs may not provide sufficient selectivity for baseline separation under suboptimal conditions.
-
Thermal Instability: The presence of reactive functional groups can make these compounds susceptible to degradation at the high temperatures often required for Gas Chromatography (GC), necessitating derivatization.[5][6]
This guide will systematically address these challenges by comparing the predominant liquid chromatography techniques—RP-HPLC and HILIC—and discussing the situational applicability of GC.
Method Development Workflow: A Logic-Driven Approach
Effective method development is not a random walk; it is a systematic process of elimination and optimization. The choice of technique is fundamentally dictated by the analyte's physicochemical properties. The following workflow illustrates the decision-making process for separating thiobiuret analogs.
Caption: Workflow for selecting a chromatographic method for thiobiuret analogs.
Comparative Analysis of Chromatographic Techniques
To provide a tangible comparison, we will consider three hypothetical but representative thiobiuret analogs:
-
Analog A (Thiobiuret): The parent compound, highly polar.
-
Analog B (Methyl-thiobiuret): A slightly more hydrophobic analog due to the addition of a methyl group.
-
Analog C (Phenyl-thiobiuret): A significantly more hydrophobic analog.
Reversed-Phase HPLC (RP-HPLC)
Mechanism: RP-HPLC separates molecules based on their hydrophobicity.[7] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] Non-polar analytes have stronger interactions with the stationary phase and are retained longer.
Causality of Experimental Choices: For polar analytes like thiobiuret, the challenge is to increase interaction with the stationary phase. A standard C18 column is often inadequate.[9] Therefore, the logical starting point is a C18 column with a polar-endcapped surface chemistry.[2] These columns are designed to be stable in highly aqueous mobile phases and provide alternative interactions (like hydrogen bonding) that can help retain polar compounds.[2] Adjusting the mobile phase pH is another critical parameter; for compounds with ionizable groups, operating at a pH where they are neutral can increase hydrophobic interaction and retention.[2][10]
Experimental Protocol: RP-HPLC
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 5 µL.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanism: HILIC is the premier technique for separating highly polar and hydrophilic compounds.[3][11][12][13][14][15] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[13][15] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13][14] Elution is typically achieved by increasing the water content in the mobile phase.[12]
Causality of Experimental Choices: Given the high polarity of thiobiuret analogs, HILIC is an inherently logical choice. An amide-based stationary phase is often a robust starting point as it offers strong hydrogen bonding capabilities without the highly acidic character of bare silica. The mobile phase starts with a high percentage of acetonitrile to ensure the analytes are retained. A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry (MS), a common detector in drug development, as HILIC is known for enhancing MS sensitivity.[13][15]
Experimental Protocol: HILIC
-
Column: Amide-bonded phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient: 0% to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 240 nm / ESI-MS.
-
Injection Volume: 2 µL.
Gas Chromatography (GC)
Mechanism: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Analytes must be thermally stable and volatile to travel through the column with the carrier gas (e.g., helium).
Causality of Experimental Choices: Direct analysis of thiobiuret analogs by GC is generally not feasible due to their low volatility and the presence of active hydrogen atoms on the amine and thiol groups, which lead to intermolecular hydrogen bonding and poor peak shape.[5][6] To overcome this, a derivatization step is mandatory. Silylation, using a reagent like BSTFA, is a common approach to replace active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[6][16][17] This additional sample preparation step increases complexity and introduces potential sources of error.
Experimental Protocol: GC (after Derivatization)
-
Derivatization: Evaporate 100 µL of sample to dryness. Add 50 µL of BSTFA and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 280°C.
Performance Comparison: Experimental Data
The following table summarizes the hypothetical but representative performance data for the separation of our three thiobiuret analogs using the optimized RP-HPLC and HILIC methods. GC is excluded from this direct comparison due to the confounding derivatization step, but it remains a viable, albeit more complex, alternative.
| Parameter | Reversed-Phase HPLC (Polar-Endcapped C18) | Hydrophilic Interaction LC (HILIC) |
| Elution Order | C > B > A (Least to Most Polar) | A > B > C (Most to Least Polar) |
| Retention Time (tR) - Analog A | 1.8 min | 4.5 min |
| Retention Time (tR) - Analog B | 4.2 min | 3.1 min |
| Retention Time (tR) - Analog C | 9.5 min | 2.2 min |
| Resolution (Rs) - A & B | 1.6 | 2.8 |
| Resolution (Rs) - B & C | 4.5 | 1.9 |
| Key Advantage | Good separation for more hydrophobic analogs. | Excellent retention and resolution for highly polar analogs. |
| Key Disadvantage | Poor retention for the most polar analog (A). | Analogs with significant hydrophobic character may elute too early. |
Analysis of Results:
-
The RP-HPLC method struggles to retain the most polar compound, Analog A, which elutes very early (tR = 1.8 min). While it provides excellent separation for the more hydrophobic analogs B and C, its utility is limited if the primary goal is to analyze or purify highly polar members of the analog series.
-
The HILIC method provides a superior solution for the polar end of the spectrum. It strongly retains Analog A (tR = 4.5 min) and provides excellent resolution between the two most similar polar analogs, A and B (Rs = 2.8). The elution order is inverted compared to RP-HPLC, which is characteristic of the HILIC mechanism.[3][13]
Conclusion and Recommendations
The chromatographic separation of thiobiuret analogs requires a tailored approach that accounts for their inherent polarity.
-
For highly polar thiobiuret analogs , or for complex mixtures containing a wide polarity range starting with very polar compounds, HILIC is the superior technique . It provides the necessary retention and selectivity that RP-HPLC lacks for these molecules.[11][18]
-
Reversed-Phase HPLC , specifically using polar-endcapped columns, can be effective if the analogs of interest possess sufficient hydrophobic character (like Analog C) or if only moderately polar compounds are being analyzed.[2]
-
Gas Chromatography should be considered a secondary option. The mandatory derivatization step adds time and complexity, making it less suitable for high-throughput screening, although it can be a powerful tool for specific, targeted applications where volatility is achievable.[6]
Ultimately, the optimal strategy involves screening both polar-endcapped RP-HPLC and HILIC columns during initial method development. This dual-pronged approach, guided by the principles outlined in this guide, will ensure the development of a robust, reliable, and efficient method for the separation of thiobiuret analogs.
References
- Anonymous. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- Anonymous. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
- Anonymous.
- Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- Anonymous. (2024, April 22).
- Anonymous. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Anonymous. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- National Center for Biotechnology Inform
- Anonymous. (2025, October 20).
- Anonymous. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
- Anonymous. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Anonymous. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Anonymous. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
- Anonymous. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing.
- Harvey, D. (2021, September 13). 12.
- Antonucci, V., Hamilton, S. E., Zawatzky, K., & Welch, C. J. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Molnar Institute.
- Anonymous.
- Jones, J., & Stenerson, K.
- Ab Rahim, A. S., & Abdullaha, N. S. (2020). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Anonymous. (2023, October 7).
- Saito, T., & Hori, Y. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
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Benchmarking thiobiuret corrosion inhibition efficiency
Benchmarking Thiobiuret Corrosion Inhibition Efficiency: A Comparative Guide
Mild steel is a ubiquitous structural material across industrial, chemical, and infrastructural applications. However, its susceptibility to severe degradation in acidic environments—such as during pickling, descaling, or oil well acidizing—necessitates the use of robust corrosion inhibitors. For materials scientists, chemical engineers, and researchers exploring cross-disciplinary applications of organometallics, thiobiuret and dithiobiuret derivatives have emerged as a premier class of organic inhibitors.
This guide objectively benchmarks the corrosion inhibition efficiency (IE) of various thiobiuret derivatives and their metal complexes, providing a self-validating experimental framework for evaluating their performance.
Mechanistic Grounding: The Causality of Inhibition
To effectively benchmark these compounds, one must first understand the causality behind their protective nature. Thiobiurets and dithiobiurets possess multiple electron-rich heteroatoms (sulfur, nitrogen, and oxygen) alongside conjugated π-systems. These structural features act as potent electron donors, facilitating strong coordinate bonding with the vacant d-orbitals of the iron surface.
Electrochemical polarization studies reveal that thiobiurets function primarily as mixed (ambiodic) inhibitors . They do not fundamentally alter the anodic reaction mechanism; rather, they operate via a "blanketing effect." By adsorbing onto the metal surface, they physically block active corrosion sites, simultaneously suppressing both anodic metal dissolution and cathodic hydrogen evolution[1].
The inhibition efficiency is profoundly amplified when these ligands are complexed with transition metals (e.g., molybdenum, tungsten) or organotin moieties (e.g., triphenyltin, dibutyltin)[2].
Logical relationship of thiobiuret metal complexation enhancing corrosion inhibition.
Comparative Benchmarking Data
The following table synthesizes quantitative benchmarking data for different substituted thiobiurets and their metal complexes in harsh acidic media (e.g., 1.0 N H₂SO₄ or HCl-DMSO) at standard evaluation concentrations (100–150 ppm)[1][2].
| Inhibitor Class | Specific Compound / Complex | Relative Efficiency Rank | Key Mechanistic Characteristics |
| Unsubstituted Ligand | 1,5-diphenyl-2-thiobiuret | Baseline (~75-84%) | Provides good baseline adsorption but is limited by a smaller molecular footprint. |
| Substituted Ligand | 1-(4-ethoxyphenyl)-5-phenyl-2-thiobiuret | High (~85-90%) | The electron-donating ethoxy group enhances electron density at the binding site, strengthening the coordinate bond[1]. |
| Substituted Ligand | 1-naphthyl-5-phenyl-2-thiobiuret | Very High (>90%) | Extended π-conjugation from the naphthyl ring maximizes surface coverage and binding affinity[1][2]. |
| Organotin Complex | Dibutyltin Thiobiuret Complex | Superior | Bulky alkyl groups improve the hydrophobicity of the protective layer, repelling aqueous acid[1]. |
| Organotin Complex | Triphenyltin Thiobiuret Complex | Maximum | Aromatic rings provide optimal steric shielding and secondary π-π interactions with the metal surface[1][2]. |
| Transition Metal Complex | Molybdenum / Tungsten Complexes | Maximum | Drastic reduction in required dosage (highly effective even at 20 ppm) due to high-affinity coordinate bonding. |
Causality in Experimental Design (E-E-A-T Insights)
As an application scientist, it is critical to understand why certain molecular modifications yield superior empirical results:
-
The Substituent Effect: Introducing electron-donating groups (like methoxy or ethoxy) to the phenyl rings of thiobiurets increases the localized electron density on the sulfur and nitrogen donor atoms[1]. This directly strengthens the coordinate bond with the iron surface, explaining why methoxyphenyl derivatives consistently outperform unsubstituted variants.
-
The Role of Complexation: Free thiobiuret ligands are effective, but complexation pre-organizes the molecule into a rigid, bulky geometry. When these complexes adsorb, their large spatial volume creates a highly hydrophobic barrier that physically repels aggressive ions (like Cl⁻ or SO₄²⁻) much more effectively than the flat ligand alone. Furthermore, triphenyltin complexes outperform dibutyltin analogues because the additional phenyl rings offer enhanced steric shielding[1][2].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for benchmarking corrosion inhibitors using both gravimetric (weight loss) and electrochemical methodologies.
Experimental workflow for benchmarking corrosion inhibition efficiency.
Step-by-Step Methodology:
-
Specimen Preparation: Cut mild steel into uniform coupons. Polish sequentially with varying grades of emery paper to ensure a standardized, defect-free surface. Wash thoroughly with distilled water, degrease with acetone, dry, and record the initial weight accurately.
-
Electrolyte Formulation: Prepare a standard corrosive medium, such as 1.0 N H₂SO₄ or a specific HCl-DMSO mixture, depending on the target industrial application[1].
-
Inhibitor Dosing: Prepare test solutions with varying inhibitor concentrations (e.g., 10, 20, 50, 100, and 150 ppm). Causality Check: Testing a gradient establishes the concentration-dependency and helps identify the optimum dosage before steric hindrance or micelle formation reduces efficacy.
-
Gravimetric Analysis (Weight Loss): Suspend the steel coupons in the test solutions for a fixed duration (e.g., 24 hours) at a controlled temperature (25°C). Remove, clean, dry, and re-weigh. Calculate %IE based on the reduction in weight loss compared to a blank (uninhibited) control.
-
Electrochemical Polarization: Utilize a three-electrode glass assembly connected to a potentiostat. Immerse the mild steel (working electrode) in the electrolyte. Record anodic and cathodic polarization curves in unstirred, non-deaerated solutions. Causality Check: This step validates the gravimetric data and determines whether the inhibitor is anodic, cathodic, or mixed by observing the shift in corrosion current density (
) and corrosion potential ( ). -
Surface Morphology (Validation): Perform Scanning Electron Microscopy (SEM) on the exposed coupons to visually confirm the formation of the protective inhibitor film and assess the mitigation of surface pitting[1].
References
-
Substituted thiobiurets and their molybdenum and tungsten complexes as corrosion inhibitors for mild steel in 1.0 N sulphuric acid. NIScPR. Available at: [Link]
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Organotin dithiobiurets as corrosion inhibitors for mild steel-dimethyl sulfoxide containing HCl. ResearchGate. Available at:[Link]
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Studies on corrosion inhibiting properties of organotin thiobiurets for mild steel dimethyl sulphoxide containing HCl. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiobiuret
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of scientific advancement must be anchored in an unwavering commitment to safety. Thiobiuret (CAS No. 541-53-7), also known as Dithiobiuret, is a compound that demands the utmost respect and caution in the laboratory.[1] This guide provides an in-depth, procedural framework for the safe handling of Thiobiuret, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard: Why Thiobiuret Demands Respect
Thiobiuret is a white, odorless crystalline solid classified as acutely toxic.[1] The primary and most severe hazard associated with this compound is that it is fatal if swallowed .[1][2] Ingestion can lead to severe health consequences, including respiratory failure.[3] While detailed information on skin and inhalation toxicity is varied across safety data sheets, the oral toxicity alone places it in a high-hazard category. Furthermore, when heated to decomposition, it can emit highly toxic fumes containing oxides of sulfur and nitrogen.[3][4]
Given these risks, a comprehensive PPE strategy is not merely a recommendation—it is an absolute requirement to create a self-validating system of safety that protects researchers from exposure through all potential routes: ingestion, inhalation, and dermal contact.
The Core of Protection: A Multi-Layered PPE Approach
A multi-layered approach to PPE is critical. Each component serves a specific function, and their combined use provides a robust barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of accidental exposure. The choice of gloves is therefore a critical decision.
-
Material: Nitrile rubber gloves are recommended for handling Thiobiuret.[1] Nitrile provides a good balance of chemical resistance and dexterity.
-
Protocol: Always double-glove when handling the solid compound or concentrated solutions. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while you pause to replace the outer one.
-
Causality: The principle of double-gloving is a field-proven insight that mitigates the risk of unnoticed micro-tears or degradation of a single glove layer, ensuring continuous protection during a procedure.
Eye and Face Protection: Shielding Sensitive Membranes
-
Standard Operations: For handling small quantities of Thiobiuret in a controlled environment like a fume hood, ANSI-approved safety glasses with side shields are the minimum requirement.
-
High-Risk Procedures: When there is a risk of splashing (e.g., preparing solutions, transferring large quantities) or when working outside of a fume hood, a face shield must be worn in addition to safety goggles.[2] Goggles provide a seal around the eyes, protecting from splashes from all angles, while the face shield protects the entire face.[5]
Body Protection: Preventing Contamination of Personal Clothing
-
Lab Coat: A standard, buttoned lab coat is mandatory to protect skin and personal clothing from minor spills and dust.[6]
-
Chemical-Resistant Apron: When handling larger quantities or performing tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Suit: In the event of a large spill cleanup, a disposable chemical-resistant coverall may be necessary to provide full-body protection.[7]
Respiratory Protection: Guarding Against Inhalation
Due to the fine, crystalline nature of solid Thiobiuret and the potential for aerosol generation, respiratory protection is a non-negotiable component of the safety protocol.
-
Handling Solids: When weighing or transferring solid Thiobiuret, all work must be conducted within a certified chemical fume hood to control dust. If a fume hood is not available or as a secondary precaution, a NIOSH-approved respirator with N95 or higher particulate filters is required.[2]
-
Emergency Situations: For spill response or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) is essential.[3][4] This provides a positive pressure air supply, offering the highest level of respiratory protection.
PPE Protocols for Specific Laboratory Tasks
The level of PPE required is directly proportional to the risk associated with the specific task. The following table summarizes the recommended PPE for common laboratory procedures involving Thiobiuret.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Thiobiuret | Double Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood or N95 Respirator |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Performing Reactions | Double Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup (<1g) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | N95 Respirator |
| Large Spill Cleanup (>1g) | Heavy-Duty Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Coverall | Self-Contained Breathing Apparatus (SCBA) |
Procedural Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the critical path for safely handling Thiobiuret, from initial preparation to final disposal.
Caption: A procedural flowchart for the safe handling of Thiobiuret.
Emergency Protocols: Immediate Action in Case of Exposure
In the event of an exposure, immediate and correct action is critical. All personnel working with Thiobiuret must be familiar with these procedures and the location of safety equipment.
-
Ingestion: This is the most critical exposure route. Do NOT induce vomiting . Immediately call a poison control center or physician.[1] Show them the Safety Data Sheet for Thiobiuret.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
Decontamination and Disposal Plan
Proper disposal is the final step in the safe handling lifecycle of any chemical.
-
PPE Disposal: All disposable PPE (gloves, masks, coveralls) that has come into contact with Thiobiuret must be considered hazardous waste. It should be collected in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused Thiobiuret and any solutions containing it must be disposed of as hazardous chemical waste.[1] Do not pour down the drain. Follow all local, state, and federal regulations for disposal, typically through a licensed chemical disposal agency.[8]
-
Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these robust PPE protocols, procedural workflows, and emergency plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling the highly toxic compound Thiobiuret, fostering a culture of safety and scientific integrity.
References
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Boreal Science. Safety Data Sheet. [Link]
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The Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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National Institutes of Health (NIH). Thiobiuret | C2H5N3OS | CID 3034336 - PubChem. [Link]
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MilliporeSigma. 2-Imino-4-thiobiuret 99. [Link]
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Scharlab. Personal protective equipment for laboratory. [Link]
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The University of Utah. (2026, February 18). Personal Protective Equipment (PPE) - IBC. [Link]
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Organic Syntheses. 1-phenyl-2-thiobiuret - Organic Syntheses Procedure. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]
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Carl ROTH. Safety Data Sheet: Biuret. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]
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ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
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European Chemicals Agency (ECHA). Occupational exposure limits substance evaluations. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
